molecular formula C11H12N2O B1297953 Furan-2-ylmethyl-pyridin-2-ylmethyl-amine CAS No. 247571-56-8

Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

Cat. No.: B1297953
CAS No.: 247571-56-8
M. Wt: 188.23 g/mol
InChI Key: BQAHELYRKADDGO-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-pyridin-2-ylmethyl-amine is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furan-2-ylmethyl-pyridin-2-ylmethyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2-ylmethyl-pyridin-2-ylmethyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11/h1-7,12H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAHELYRKADDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353536
Record name Furan-2-ylmethyl-pyridin-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247571-56-8
Record name Furan-2-ylmethyl-pyridin-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of N-(Furan-2-ylmethyl)-1-(pyridin-2-yl)methanamine

[1]

CAS Number: 247571-56-8 Formula:

Molecular Weight:12

Executive Summary

This technical guide details the synthesis of


-(furan-2-ylmethyl)-1-(pyridin-2-yl)methanamine1

The synthesis prioritizes Reductive Amination over nucleophilic substitution.[1] While substitution (using halides) is theoretically possible, it suffers from poor selectivity, often yielding tertiary amines (over-alkylation).[1] The reductive amination route described here utilizes Sodium Triacetoxyborohydride (STAB) , offering a self-validating, one-pot protocol with high atom economy and minimal side products.[1]

Retrosynthetic Analysis & Strategy

To synthesize the target secondary amine, we disconnect the C-N bond at the methylene bridge.[1] This reveals two potential reductive amination pathways:

  • Pathway A: 2-Furaldehyde (Furfural) + 2-(Aminomethyl)pyridine (2-Picolylamine).[1]

  • Pathway B: 2-Pyridinecarboxaldehyde + Furfurylamine.[1]

Selected Strategy: Pathway A.

  • Reasoning: Furfural is an abundant, biomass-derived feedstock that is generally cheaper and more stable than 2-pyridinecarboxaldehyde, which is prone to rapid oxidation and hydration.[1]

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) is selected over Sodium Borohydride (
    
    
    ).[1] STAB is mild and selective; it reduces the intermediate imine/iminium species faster than it reduces the aldehyde, allowing for a "one-pot" procedure without isolating the moisture-sensitive imine.[1]
Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base).[1] The imine is then protonated (activated) and reduced by the hydride source.[1]

ReactionMechanismReactantsFurfural + 2-PicolylamineHemiaminalHemiaminal(Transient)Reactants->HemiaminalNucleophilic AttackImineImine(Schiff Base)Hemiaminal->Imine-H2O (Dehydration)IminiumProtonatedIminium IonImine->Iminium+H+ (Acid Catalysis)ProductSecondary Amine(Target)Iminium->Product+H- (from STAB)

Figure 1: Mechanistic pathway of the reductive amination using STAB.[1]

Experimental Protocol (One-Pot Reductive Amination)

This protocol is designed for a 10 mmol scale. It is scalable up to 100 mmol with minimal modification.[1]

Reagents & Materials
ReagentEquiv.[3]AmountRoleCritical Parameter
2-Furaldehyde (Furfural) 1.00.96 g (0.83 mL)ElectrophileMust be freshly distilled if dark brown (oxidation).[1]
2-(Aminomethyl)pyridine 1.051.13 g (1.08 mL)NucleophileSlight excess ensures complete consumption of aldehyde.[1]
Sodium Triacetoxyborohydride 1.42.97 gReducing AgentMoisture sensitive; keep bottle tightly sealed.
Acetic Acid (AcOH) 1.00.60 g (0.57 mL)CatalystPromotes imine formation and protonation.
1,2-Dichloroethane (DCE) Solvent30 mLSolventAnhydrous preferred.[1] DCM or THF are viable alternatives.
Step-by-Step Methodology
  • Imine Formation (In Situ):

    • To a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add 2-Furaldehyde (1.0 equiv) and DCE (30 mL).

    • Add 2-(Aminomethyl)pyridine (1.05 equiv) followed by Acetic Acid (1.0 equiv).[1]

    • Observation: The solution may warm slightly and change color (often yellow/orange) indicating imine formation.[1]

    • Stir at room temperature (RT) for 30–60 minutes under a nitrogen atmosphere.

  • Reduction:

    • Cool the mixture to 0°C (ice bath). Note: STAB reaction is exothermic.[1]

    • Add Sodium Triacetoxyborohydride (1.4 equiv) portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to stir at RT for 12–16 hours (overnight).

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
       (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Combine the organic layers and wash with Brine (20 mL).[1]

    • Dry the organic phase over anhydrous

      
      .[1]
      
  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap).[1]

    • Self-Validation: The crude oil is usually >90% pure.[1] If TLC (5% MeOH in DCM) shows impurities, purify via flash column chromatography on silica gel (Eluent: 1-5% MeOH in DCM with 1%

      
      ).
      
Process Workflow Diagram

WorkflowStartStart: Weigh ReagentsMixMix Aldehyde + Amine + AcOH(DCE, 30 min, N2)Start->MixReduceAdd NaBH(OAc)3(0°C -> RT, 16h)Mix->ReduceQuenchQuench: Sat. NaHCO3(Gas evolution)Reduce->QuenchExtractExtraction: DCM x 3Wash: BrineQuench->ExtractDryDry (Na2SO4) & EvaporateExtract->DryCheckQC Check: NMR/TLCDry->Check

Figure 2: Operational workflow for the synthesis.

Characterization & Quality Control

The product is typically a yellow to orange oil.[1]

Proton NMR ( NMR, 400 MHz, )

The molecule has two distinct aromatic systems and two methylene bridges.[1]

  • 
     8.55 (d, 1H):  Pyridine H-6 (adjacent to Nitrogen).[1]
    
  • 
     7.65 (td, 1H):  Pyridine H-4.[1]
    
  • 
     7.36 (d, 1H):  Furan H-5 (adjacent to Oxygen).[1]
    
  • 
     7.30 (d, 1H):  Pyridine H-3.[1]
    
  • 
     7.15 (m, 1H):  Pyridine H-5.[1]
    
  • 
     6.32 (m, 1H):  Furan H-4.[1]
    
  • 
     6.20 (d, 1H):  Furan H-3.[1]
    
  • 
     3.95 (s, 2H): 
    
    
    adjacent to Pyridine.[1]
  • 
     3.85 (s, 2H): 
    
    
    adjacent to Furan.[1]
  • 
     2.50 (br s, 1H):  NH (Exchangeable).[1]
    
Mass Spectrometry (ESI-MS)[1]
  • Calculated

    
    :  189.10
    
  • Observed: 189.1 m/z[1]

Safety & Troubleshooting

Critical Process Parameters (CPPs)
  • Moisture Control: STAB releases acetic acid and hydrogen gas upon contact with water. While less reactive than

    
    , reagents should be dry.[1]
    
  • Stoichiometry: Do not use a large excess of furfural. Residual aldehyde is difficult to separate from the secondary amine product without chromatography.[1]

  • Furfural Purity: Furfural oxidizes to furoic acid. If the reagent is black, distill it under vacuum before use.[1]

Safety Data
  • 2-Furaldehyde: Toxic if inhaled/swallowed.[1] Carcinogen suspect. Use in a fume hood.

  • DCE: Carcinogen. Can be replaced with DCM if safety regulations require, though DCE promotes faster imine formation.[1]

  • Product: Amines are generally irritants. Wear gloves and eye protection.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

    • Context: The foundational text for STAB reductive amination protocols.[1]

  • Song, C., et al. (2025).[1][4] "Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights." ResearchGate.[5] Link

    • Context: Insights into furfural stability and reactivity patterns in amin
  • Sigma-Aldrich. "Furan-2-ylmethyl-pyridin-2-ylmethyl-amine Product Page."[1][6][7] Link

    • Context: Physical property verification and CAS confirmation (247571-56-8).[1]

  • BLD Pharm. "1-(Furan-2-yl)-N-(pyridin-2-ylmethyl)methanamine MSDS." Link

    • Context: Safety data and structural confirm

Furan-2-ylmethyl-pyridin-2-ylmethyl-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

Executive Summary

Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (CAS: 247571-56-8), often utilized as a bidentate or hemilabile tridentate ligand in coordination chemistry, represents a critical scaffold in both bioinorganic catalysis and medicinal chemistry. Characterized by a secondary amine core connecting an electron-rich furan ring and an electron-deficient pyridine ring via methylene bridges, this molecule serves as a versatile "hybrid" donor system. This guide provides a comprehensive analysis of its electronic properties, validated synthesis protocols, and coordination behaviors, specifically tailored for application scientists and drug discovery researchers.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers
  • IUPAC Name: N-(Furan-2-ylmethyl)-1-(pyridin-2-yl)methanamine

  • Common Aliases: 2-((Furfurylamino)methyl)pyridine; Furan-2-ylmethyl-pyridin-2-ylmethyl-amine[1]

  • CAS Registry Number: 247571-56-8[2]

  • Molecular Formula: C₁₁H₁₂N₂O[1]

  • Molecular Weight: 188.23 g/mol [1][2][3]

  • SMILES: c1ccc(nc1)CNCc2ccco2

Electronic Structure & Basicity

The molecule features three potential donor sites, creating a gradient of Lewis basicity:

  • Secondary Amine (Central N): The most basic site (

    
     hybridized).[1] It serves as the primary anchor for protonation and metal coordination.
    
  • Pyridine Nitrogen (Terminal N): Moderately basic (

    
     hybridized, pKa ~5.2).[1] It typically acts as a 
    
    
    
    -donor and
    
    
    -acceptor in metal complexes.
  • Furan Oxygen (Terminal O): Weakly basic.[4] In coordination chemistry, this atom often exhibits hemilability —it can weakly bind to a metal center and easily dissociate to open a coordination site for substrate binding, a desirable trait in catalytic cycles.

Physicochemical Properties

PropertyValue / DescriptionSource/Note
Physical State Pale yellow to brown oil or low-melting solidStandard Ambient Temp
Boiling Point ~303.4 ± 17.0 °CPredicted (760 Torr)
Density ~1.067 g/cm³Predicted
pKa (Conjugate Acid) 7.26 ± 0.20Predicted (Amine/Pyridine composite)
LogP 1.25Lipophilic, crosses membranes
Solubility Soluble in DCM, MeOH, EtOH, DMSO; Sparingly soluble in waterOrganic soluble

Synthesis Protocols

The most robust route for high-purity synthesis is Reductive Amination . This method avoids the formation of tertiary amine byproducts if stoichiometry is controlled.

Protocol A: Reductive Amination (Recommended)[8]
  • Mechanism: Condensation of an aldehyde with a primary amine to form an imine (Schiff base), followed by in situ reduction.

  • Precursors: 2-Pyridinecarboxaldehyde and Furfurylamine (or vice versa).

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 2-Pyridinecarboxaldehyde (1.0 eq) in anhydrous Methanol (MeOH).

    • Add Furfurylamine (1.0 eq) dropwise at 0°C.[1]

    • Add a dehydrating agent (e.g., anhydrous MgSO₄) or molecular sieves to drive the equilibrium (Optional but recommended).

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. Caution: Gas evolution (H₂).

    • Allow to warm to RT and stir overnight.

  • Workup:

    • Quench with water or saturated NH₄Cl solution.

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Flash column chromatography (SiO₂, DCM:MeOH 95:5) if necessary.

Visualizing the Synthesis Pathway

Synthesis Aldehyde 2-Pyridine- carboxaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine MeOH, RT -H₂O Amine Furfurylamine Amine->Imine Product Furan-2-ylmethyl- pyridin-2-ylmethyl-amine Imine->Product NaBH₄ Reduction

Figure 1: Stoichiometric reductive amination pathway yielding the secondary amine target.

Coordination Chemistry & Ligand Behavior

This molecule is a "privileged ligand" in bioinorganic chemistry due to its structural flexibility and donor atom diversity.

Binding Modes
  • 
    -N,N' Bidentate Mode:  The most common mode. The pyridine nitrogen and the secondary amine nitrogen bind to the metal, forming a stable 5-membered chelate ring. The furan arm remains pendant (uncoordinated).
    
  • 
    -N,N',O Tridentate Mode:  In "harder" or electron-deficient metal centers (e.g., Cu(II), Zn(II)), the furan oxygen may weakly coordinate, forming a facial geometry.[1]
    
  • Hemilability: The furan oxygen's weak binding allows it to dissociate reversibly. This "on-off" mechanism protects the metal center during resting states but opens a site for substrate binding during catalysis (e.g., in oxidation reactions).

Visualizing Coordination Logic

Coordination cluster_Modes Coordination Modes Ligand Free Ligand (N, N, O donors) Bidentate Bidentate (κ²-N,N') Stable 5-membered ring Furan pendant Ligand->Bidentate + Metal (M) Tridentate Tridentate (κ³-N,N',O) Weak O-interaction Hemilabile behavior Bidentate->Tridentate Coordination Saturation Tridentate->Bidentate Substrate Displacement

Figure 2: Dynamic coordination equilibrium demonstrating the hemilabile nature of the furan moiety.[1]

Applications

Medicinal Chemistry
  • Kinase Inhibition: The pyridine-amine motif is a classic pharmacophore found in various kinase inhibitors. The furan ring provides lipophilic interactions within the ATP-binding pocket.

  • Neuroprotection: Derivatives of this scaffold have been explored for neuroprotective properties, leveraging the antioxidant potential of the furan ring and the chelating ability to sequester redox-active metals (Cu, Fe) implicated in oxidative stress.

Catalysis
  • Bio-inspired Oxidation: Complexes utilizing this ligand (particularly with Copper and Iron) mimic the active sites of metalloenzymes (e.g., Tyrosinase, Galactose Oxidase).[1] The hemilabile furan arm mimics the dynamic protein environment, modulating reactivity during oxidation reactions.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine is sensitive to oxidation and carbon dioxide absorption (carbamate formation) over prolonged exposure to air.

References

  • Sigma-Aldrich. (n.d.). Furan-2-ylmethyl-pyridin-2-ylmethyl-amine Product Page. Retrieved from

  • BLD Pharm. (n.d.).[5] 1-(Furan-2-yl)-N-(pyridin-2-ylmethyl)methanamine MSDS and Properties. Retrieved from

  • National Institutes of Health (NIH). (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes. PubMed Central. Retrieved from

  • Royal Society of Chemistry. (2022). Reductive amination of furfural to furfurylamine with high selectivity. New Journal of Chemistry. Retrieved from

  • ChemicalBook. (2025).[6] Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine Properties. Retrieved from

Sources

discovery and synthetic history of furan-based amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of Furan-Based Amines

Authored by a Senior Application Scientist

Abstract

The furan ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] When combined with an amine functional group—a fundamental building block in approximately 40-45% of small-molecule drugs—the resulting furan-based amines offer unique structural and electronic properties that are highly advantageous for drug design.[1] This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for creating these valuable compounds. We will explore foundational techniques such as the reductive amination of biomass-derived furfural, delve into advanced stereoselective strategies including asymmetric hydrogenation and biocatalysis, and examine the pivotal role of furan-based amines in blockbuster drugs like Ranitidine and Furosemide. This document is intended as a deep technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, self-validating protocols, and the strategic application of this versatile chemical class.

Foundational Discoveries: The Genesis from Biomass

The story of furan-based amines begins with furfural, a versatile platform chemical readily derived from the hemicellulose of lignocellulosic biomass.[3] The most direct and historically significant route to the simplest furan-based amine, furfurylamine, is the reductive amination of furfural.[4][5] This process laid the groundwork for the synthesis of more complex derivatives and remains a cornerstone of industrial production.

Core Methodology: Reductive Amination of Furfural

Reductive amination is a robust and efficient transformation that converts an aldehyde into an amine. The reaction proceeds via a two-step sequence within a single pot: (1) the formation of an imine intermediate through the reaction of furfural with an amine source, typically ammonia, and (2) the subsequent reduction of this imine to the corresponding furfurylamine.[6][7]

The choice of catalyst is paramount for achieving high yield and selectivity, preventing side reactions such as the hydrogenation of the furan ring itself.[8] While various catalysts have been employed, nickel-based systems are widely used due to their high activity and cost-effectiveness.[3][7]

G cluster_workflow Reductive Amination Workflow Furfural Furfural (from Biomass) Imine Imine Intermediate (Unstable) Furfural->Imine + NH3 - H2O Ammonia Amine Source (e.g., Aqueous Ammonia) Ammonia->Imine Furfurylamine Furfurylamine (Product) Imine->Furfurylamine + H2 H2 Reducing Agent (H2 Gas) H2->Furfurylamine Catalyst Catalyst (e.g., Raney Ni, Rh/Al2O3) Catalyst->Imine Catalyst->Furfurylamine

Caption: General workflow for the catalytic reductive amination of furfural.

Comparative Data on Catalytic Systems

The efficiency of furfural reductive amination is highly dependent on the chosen catalyst and reaction conditions. Below is a summary of performance for various catalytic systems.

CatalystTemperature (°C)H₂ Pressure (MPa)Time (h)SolventFurfural Conversion (%)Furfurylamine Selectivity (%)Furfurylamine Yield (%)Reference
Raney Ni1302.031,4-dioxane10096.396.3[7]
NiSi-T90-----94.2[9]
Rh/Al₂O₃80-2Aqueous NH₃-~92-[4]
Pt NC-H500------>93[10]
Experimental Protocol: Reductive Amination using Zinc Metal

This protocol describes a green, high-yielding, one-pot synthesis in an aqueous medium using zinc as the reducing agent.[11]

  • Oxime Formation: Mix furfural (10 mL, 120.72 mmol) and hydroxylammonium chloride (10.07 g, 144.86 mmol) in water (20 mL). Add a solution of sodium carbonate (7.68 g, 72.43 mmol) in water (30 mL) drop-wise to form the furfuryloxime intermediate.

  • Reduction Setup: Heat the resulting solution to 60°C. Add additional water (33 mL), zinc dust (55.27 g, 845.04 mmol), NH₄Cl (32.29 g, 603.6 mmol), and ZnCl₂ (1.64 g, 12.07 mmol).

  • Reaction: Stir the mixture vigorously for 15 minutes at 60°C.

  • Work-up: After cooling, filter the reaction mixture to recover unreacted zinc. Add a 6M sodium hydroxide solution (100 mL) to the filtrate to precipitate zinc salts and liberate the free amine.

  • Isolation: Extract the aqueous layer with cyclohexane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to yield furfurylamine as a yellow liquid (98% yield).[11]

The Evolution of Synthesis: Building Complexity and Chirality

While reductive amination provides access to simple furan amines, the demands of modern drug development require more sophisticated methods for constructing highly substituted and chiral molecules.

Constructing the Furan Core: The Paal-Knorr Synthesis

Reported independently in 1884, the Paal-Knorr synthesis is a classical and powerful method for constructing the furan ring itself from a 1,4-dicarbonyl compound.[12][13] This acid-catalyzed cyclization and dehydration reaction is foundational, as it allows for the creation of substituted furan scaffolds that can subsequently be converted into complex amines. Its versatility is highlighted by the fact that reacting the 1,4-dicarbonyl with a primary amine instead of acid alone yields a pyrrole, a related and equally important heterocycle.[14]

G cluster_mechanism Paal-Knorr Furan Synthesis Mechanism Diketone 1,4-Diketone Protonation Protonated Carbonyl Diketone->Protonation + H+ Enol Enol Intermediate Diketone->Enol Enolization Cyclization Hemiacetal Intermediate Protonation->Cyclization Enol Attack Enol->Cyclization Dehydration1 Protonated Hemiacetal Cyclization->Dehydration1 + H+ Dehydration2 Water Loss Dehydration1->Dehydration2 - H2O Furan Substituted Furan Dehydration2->Furan - H+

Caption: Mechanism of the acid-catalyzed Paal-Knorr furan synthesis.

Achieving Chirality: Modern Asymmetric Methodologies

The biological activity of pharmaceuticals is often dictated by their stereochemistry. Therefore, the enantioselective synthesis of furan-based chiral amines is a critical area of research.[1]

2.2.1. Asymmetric Hydrogenation of Imines

One of the most efficient strategies for producing optically active amines is the asymmetric hydrogenation of a prochiral imine.[1] This method relies on a transition metal complexed with a chiral ligand to direct the stereochemical outcome of the hydrogenation. For furan-based amines, iridium catalysts paired with chiral ligands like (S,S)-f-Binaphane have proven highly effective.[1]

G cluster_workflow Asymmetric Hydrogenation Workflow Imine N-Alkyl Furylimine Product Chiral Furan-Based Amine (High ee) Imine->Product Catalyst Chiral Catalyst [Ir(COD)Cl]2 + (S,S)-f-Binaphane Catalyst->Product Catalyzes H2 Hydrogen Gas (50 bar) H2->Product Reduction Solvent Anhydrous Toluene Solvent->Product

Caption: Workflow for iridium-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation [1]

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [Ir(COD)Cl]₂ (0.0025 mmol) and the chiral ligand (S,S)-f-Binaphane (0.0055 mmol) to a vial. Add anhydrous toluene (2 mL) and stir the solution at room temperature for 30 minutes.

  • Reaction Setup: Add a solution of the N-benzyl furfurylimine (1.0 mmol) in anhydrous toluene (3 mL) to the catalyst mixture in a glass-lined stainless steel autoclave.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and pressurize with H₂ gas to 50 bar. Stir the reaction at 30°C for 12 hours.

  • Analysis: After carefully releasing the pressure, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

2.2.2. Biocatalytic Reductive Amination

Emerging as a powerful green chemistry tool, biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under mild conditions.[8] Transaminases (TAm) are particularly useful for amine synthesis, catalyzing the transfer of an amino group from an amine donor (e.g., isopropylamine) to a carbonyl acceptor, such as 5-hydroxymethylfurfural (HMF).[1][15]

G cluster_workflow Biocatalytic Amination Workflow HMF 5-Hydroxymethylfurfural (HMF) Product 5-(Hydroxymethyl)furfurylamine (HMFA) HMF->Product AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Product Byproduct Ketone Byproduct (e.g., Acetone) AmineDonor->Byproduct Enzyme Transaminase (TAm) + PLP Cofactor Enzyme->Product Catalyzes Enzyme->Byproduct

Caption: Biocatalytic amination of HMF using a transaminase enzyme.

Experimental Protocol: Biocatalytic Amination of HMF [1]

  • Reaction Setup: In a 50 mL reaction vessel, dissolve HMF (10 mM) in 20 mL of HEPES buffer (50 mM, pH 8.0) containing the cofactor pyridoxal 5'-phosphate (PLP, 0.1 mM).

  • Amine Donor Addition: Add isopropylamine (500 mM) as the amine donor.

  • Enzymatic Reaction: Initiate the reaction by adding the transaminase enzyme (e.g., 1 mg/mL). Incubate the mixture at 30°C with gentle agitation (150 rpm) for 24 hours. Monitor reaction progress via HPLC.

  • Work-up and Isolation: Once the reaction is complete, adjust the pH of the mixture to 10 with 1 M NaOH to ensure the product is in its free base form for extraction.

Impact on Drug Development: Landmark Case Studies

The synthetic accessibility of furan-based amines has enabled their incorporation into numerous blockbuster drugs. The furan ring serves not only as a scaffold but also as a key pharmacophoric element, modulating the drug's interaction with its biological target.

Furosemide (Lasix): A Potent Diuretic

Furosemide is a powerful loop diuretic used to treat edema and hypertension.[16][17] Its structure features a central anthranilic acid core with a critical furfurylamine side chain. The synthesis involves the nucleophilic aromatic substitution of a chlorine atom by furfurylamine.[17][18]

Synthesis of Furosemide [17][18]

The synthesis begins with 2,4-dichlorobenzoic acid, which is converted to 5-aminosulfonyl-4,6-dichlorobenzoic acid through chlorosulfonation followed by reaction with ammonia.[17] The final key step is the condensation of this intermediate with furfurylamine to yield furosemide.[17]

G cluster_workflow Synthesis of Furosemide Start 2,4-Dichlorobenzoic Acid Step1 Chlorosulfonation (+ ClSO3H) Start->Step1 Step2 Ammonolysis (+ NH3) Step1->Step2 Intermediate 5-Aminosulfonyl-4,6- dichlorobenzoic acid Step2->Intermediate Furosemide Furosemide Intermediate->Furosemide Condensation Furfurylamine Furfurylamine Furfurylamine->Furosemide

Caption: Simplified synthetic pathway to Furosemide.

Ranitidine (Zantac): A Revolution in Ulcer Treatment

Ranitidine, an H₂ receptor antagonist, fundamentally changed the treatment of peptic ulcers.[19] Unlike its predecessor cimetidine, which has an imidazole ring, ranitidine's design incorporates a furan ring, demonstrating a successful bioisosteric replacement that led to an improved side-effect profile.[19]

Synthesis of Ranitidine [20][21]

A common synthesis starts from furfuryl alcohol. It undergoes an aminomethylation reaction with dimethylamine and formaldehyde to form 5-(dimethylaminomethyl)furfuryl alcohol.[21] This intermediate then reacts with cysteamine (2-mercaptoethylamine) and subsequently with N-methyl-1-methylthio-2-nitroethenamine to complete the synthesis of ranitidine.[21] An alternative green chemistry approach converts biomass-derived 5-(chloromethyl)furfural to ranitidine in four steps.[20]

G cluster_workflow Synthesis of Ranitidine Start Furfuryl Alcohol Step1 Aminomethylation (+ Dimethylamine, Paraform) Start->Step1 Intermediate1 5-(Dimethylaminomethyl) furfuryl alcohol Step1->Intermediate1 Step2 Thioether Formation (+ Cysteamine) Intermediate1->Step2 Intermediate2 Amine-Thioether Intermediate Step2->Intermediate2 Step3 Final Condensation Intermediate2->Step3 Ranitidine Ranitidine Step3->Ranitidine

Caption: Simplified synthetic pathway to Ranitidine.

Medicinal Chemistry Insights: Furan as a Phenyl Bioisostere

In drug design, the concept of bioisosterism—the replacement of one chemical group with another that retains similar physical or chemical properties to produce a compound with similar biological activity—is a powerful strategy for lead optimization.[22][23] The furan ring is frequently employed as a bioisostere for the benzene ring.[24][25]

This strategic replacement can confer several advantages:

  • Improved Metabolic Stability: Phenyl rings are often sites of CYP450-mediated oxidative metabolism. The introduction of the heteroatom in the furan ring alters the electron density, which can reduce susceptibility to such metabolism.[24]

  • Enhanced Solubility: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, increasing the polarity and aqueous solubility of the molecule compared to its phenyl analogue.[26]

  • Modulated Pharmacokinetics: Changes in polarity and metabolic stability directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile, allowing chemists to fine-tune these properties.[23]

  • Novel Intellectual Property: Replacing a core scaffold like a phenyl ring can lead to new, patentable chemical entities.[23]

G cluster_workflow Bioisosteric Replacement Strategy Drug_Phenyl Drug Scaffold (with Phenyl Ring) Drug_Furan Drug Analogue (with Furan Ring) Drug_Phenyl->Drug_Furan Replace Phenyl with Furan Properties Improved Properties: - Metabolic Stability - Solubility - Patentability Drug_Furan->Properties

Caption: The furan ring as a strategic bioisostere for the phenyl ring.

Conclusion

The journey of furan-based amines from simple, biomass-derived molecules to complex chiral components of life-saving drugs showcases a remarkable evolution in synthetic chemistry. Foundational methods like reductive amination established their accessibility, while modern advancements in asymmetric synthesis and biocatalysis have unlocked the ability to create precisely tailored molecular architectures. The strategic use of the furan ring as a bioisostere continues to provide a powerful tool for medicinal chemists to overcome challenges in drug metabolism and pharmacokinetics. As the push for sustainable chemistry and novel therapeutic agents continues, the synthesis and application of furan-based amines will undoubtedly remain a vibrant and highly promising field of research.[1]

References

  • The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide - Benchchem.
  • Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing).
  • Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing).
  • Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural - Green Chemistry (RSC Publishing).
  • A new method for the synthesis of ranitidine - PubMed.
  • Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf.
  • FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia.
  • a new method for the synthesis of ranitidine. Acta Poloniae Pharmaceutica - Drug Research, Vol. 59 No. 2 pp. 121–125, 2002.
  • Ranitidine synthesis - ChemicalBook.
  • Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach | Semantic Scholar.
  • Efficient Reductive Amination of Furfural to a Primary Amine on a Pt/TiO2 Catalyst: A Manifestation of the Nanocluster Proximity Effect | ACS Catalysis - ACS Publications.
  • SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN.
  • Paal-Knorr Synthesis - Alfa Chemistry.
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC.
  • Synthesis method of ranitidine alkali and its hydrochloride - Eureka | Patsnap.
  • Paal–Knorr synthesis - Wikipedia.
  • EP0788494B1 - Process for the preparation of furosemide - Google Patents.
  • Asymmetric synthesis of highly functionalized furanones via direct Michael reactions mediated by a bulky primary amine - Organic Chemistry Frontiers (RSC Publishing).
  • WO1996012714A1 - Process for the preparation of furosemide - Google Patents.
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
  • Paal-Knorr Synthesis.
  • Paal-Knorr Furan Synthesis - Organic Chemistry Portal.
  • Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis | Request PDF - ResearchGate.
  • Aromatic Bioisosteres - Cambridge MedChem Consulting.
  • Bioisosterism in Medicinal Chemistry - ResearchGate.
  • Pharmaceutical compounds containing furfurylamines. - ResearchGate.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - orientjchem.org.
  • Furan: A Promising Scaffold for Biological Activity.
  • Furfurylamine 617-89-0 wiki - Guidechem.
  • Benzene Bioisosteric Replacements - Enamine.
  • Furfurylamines from biomass: transaminase catalysed upgrading of furfurals - Green Chemistry (RSC Publishing).
  • Bioisosterism: A Rational Approach in Drug Design.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Bioisosteric Replacements - Chemspace.
  • Synthesis of Furfurylamine from Furfural: An In-depth Technical Guide - Benchchem.
  • Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing).
  • Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases - MDPI.
  • US2175585A - Preparation of furfurylamines - Google Patents.
  • Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing).
  • Physicochemical and pharmacological study of some newly synthesized furan imine derivatives - Journal of Chemical and Pharmaceutical Research.
  • Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst - Sanderman publishing House.
  • SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL - ChemicalBook.
  • Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) - The Royal Society of Chemistry.

Sources

physicochemical characteristics of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

Executive Summary

Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (CAS: 247571-56-8) is a pivotal bidentate ligand and pharmacophore scaffold bridging the domains of coordination chemistry and rational drug design.[1] Characterized by a flexible methylene spacer linking an electron-rich furan ring and a basic pyridine moiety via a secondary amine, this compound exhibits distinct "hemilabile" potential and tunable basicity.[1] This guide provides a rigorous analysis of its physicochemical profile, synthetic pathways, and behavior as a chelating agent for transition metals (Cu, Zn, Pd).[1]

Molecular Architecture & Identification

The molecule consists of two heteroaromatic systems—a


-excessive furan and a 

-deficient pyridine—connected by a secondary amine bridge.[1] This asymmetry creates a unique electronic gradient across the molecule, influencing both its solubility and ligand field strength.[1]

Table 1: Chemical Identity & Descriptors

Parameter Detail
IUPAC Name 1-(Furan-2-yl)-N-(pyridin-2-ylmethyl)methanamine
Common Name N-(Furan-2-ylmethyl)-2-picolylamine
CAS Number 247571-56-8

| Molecular Formula | Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


H

N

O | | Molecular Weight | 188.23 g/mol | | SMILES | c1cc(nc1)CNCc2ccco2 | | InChI Key | BQAHELYRKADDGO-UHFFFAOYSA-N |[1][2][3]

Physicochemical Profile

Electronic State & Acid-Base Behavior (pKa)

The compound possesses two distinct nitrogen centers with divergent proton affinities.[1] Understanding the ionization state is critical for optimizing extraction protocols and ligand binding.[1]

  • Pyridine Nitrogen (

    
    ):  The lone pair is orthogonal to the 
    
    
    
    -system, rendering it basic.[1] The pKa of the conjugate acid is estimated at ~5.2 (consistent with 2-picoline derivatives).[1]
  • Secondary Amine Nitrogen (

    
    ):  This center is sp
    
    
    
    hybridized and more basic.[1] However, the electron-withdrawing inductive effect (-I) of the adjacent furan and pyridine rings lowers its pKa compared to dialkylamines.[1]
    • Estimated pKa (

      
      ):7.3 – 8.1 
      
    • Physiological State (pH 7.4): The amine is largely protonated (

      
      ), while the pyridine remains unprotonated.[1]
      

Expert Insight: In coordination chemistry, the deprotonation of the secondary amine is often a prerequisite for forming neutral complexes with anionic co-ligands.[1] The proximity of the pyridine ring can facilitate "proton sponging" effects during catalysis.[1]

Lipophilicity & Solubility (LogP)
  • LogP (Predicted): 1.8 – 2.3 [1]

  • Solubility Profile:

    • High: Dichloromethane, Chloroform, Methanol, Ethanol.[1]

    • Moderate: Diethyl ether.

    • Low: Water (neutral form).[1] Solubility increases drastically below pH 6 due to protonation.

Stability & Reactivity
  • Furan Sensitivity: The furan ring is acid-sensitive (prone to hydrolytic ring opening to form 1,4-dicarbonyls) and susceptible to oxidation.[1]

    • Handling Protocol: Avoid prolonged exposure to strong mineral acids (HCl, H

      
      SO
      
      
      
      ) at elevated temperatures.[1] Store under inert atmosphere (N
      
      
      or Ar) to prevent N-oxide formation or furan degradation.[1]

Synthetic Pathways & Reaction Engineering

The most robust synthesis utilizes Reductive Amination .[1] This pathway minimizes byproduct formation compared to direct alkylation (which risks over-alkylation to the tertiary amine).[1]

Core Synthesis Protocol

Reaction: 2-Pyridinecarboxaldehyde + Furfurylamine


 Imine Intermediate 

Product[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-Pyridinecarboxaldehyde (1.0 eq) in anhydrous Methanol (MeOH). Add Furfurylamine (1.05 eq) dropwise at 0°C.[1]

    • Observation: Solution may turn yellow/orange indicating Schiff base formation.

    • Condition: Stir at Room Temperature (RT) for 4–6 hours. Add MgSO

      
       as a desiccant to drive equilibrium.
      
  • Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (NaBH

    
    , 1.5 eq) in small portions (exothermic H
    
    
    
    evolution).
  • Workup: Stir for 12 hours. Quench with saturated NaHCO

    
    . Evaporate MeOH. Extract aqueous residue with CH
    
    
    
    Cl
    
    
    (3x).[1]
  • Purification: The crude oil is often pure enough (>95%).[1] If necessary, purify via flash column chromatography (SiO

    
    ; Eluent: CH
    
    
    
    Cl
    
    
    /MeOH 95:5).[1]
Synthetic Logic Diagram

Synthesis A 2-Pyridine- carboxaldehyde C Imine Intermediate A->C MeOH, MgSO4 -H2O B Furfurylamine B->C D Target Amine (C11H12N2O) C->D NaBH4 Reduction

Figure 1: Reductive amination pathway.[1] The imine formation is the rate-determining equilibrium step.[1]

Applications in Coordination Chemistry

This compound acts as a bidentate (


) chelator , forming stable 5- or 6-membered rings with transition metals.[1]
  • Binding Mode: The Pyridine-N and the Amine-N coordinate to the metal center.[1]

  • Hemilability: The furan oxygen is generally non-coordinating (hard base, poor donor for soft metals like Pd/Pt) but may interact weakly with hard ions (Mg

    
    , Al
    
    
    
    ), offering a "hemilabile" arm that can stabilize transient catalytic species.[1]
Coordination Geometry Diagram

Coordination M M(II) N_py N (Pyridine) N_py->M Coordinate C_bridge1 CH2 N_py->C_bridge1 N_amine NH (Amine) N_amine->M Coordinate C_bridge2 CH2 N_amine->C_bridge2 C_bridge1->N_amine Furan Furan Ring C_bridge2->Furan Pyridine Pyridine Ring Pyridine->N_py

Figure 2: Bidentate coordination mode.[1] The ligand forms a chelate ring upon binding to a generic Metal(II) center.[1]

Analytical Characterization (Fingerprint)

To validate the synthesis, researchers should look for these diagnostic NMR signals (in CDCl


):
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.55 (d, 1H, Py-H
      
      
      
      ): Most deshielded proton next to Pyridine-N.[1]
    • 
       7.38 (d, 1H, Furan-H
      
      
      
      ): Oxygen-adjacent proton.[1]
    • 
       6.30 (m, 2H, Furan-
      
      
      
      ): Characteristic furan multiplets.[1]
    • 
       3.95 (s, 2H, Py-CH
      
      
      
      -N): Singlet (may broaden if NH exchanges).[1]
    • 
       3.85 (s, 2H, Fur-CH
      
      
      
      -N): Slightly more shielded than the pyridine methylene.[1]

References

  • Chemical Identity & CAS Verification

    • Source: Sigma-Aldrich & PubChem.[1] "Furan-2-ylmethyl-pyridin-2-ylmethyl-amine; CAS 247571-56-8".[1][4]

    • [1]

  • Synthetic Methodology (Reductive Amination)

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1] (Standard protocol adaptation).

    • [1]

  • Coordination Chemistry (Pyridyl-Amine Ligands)

    • Source: ResearchGate. "Synthesis and Coordination Behaviour of Pyridyl-based Ligands."
  • Physicochemical Data (Predicted)

    • Source: ChemSrc & ChemicalBook Databases. "Properties of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine".
    • [1]

Sources

Strategic Computational Docking of Furan-Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Ligand Parameterization to Binding Free Energy Estimation

Executive Summary & Chemical Context

Content Type: Technical Whitepaper Primary Scaffold: Furan-Pyridine Hybrids (e.g., Furo[2,3-c]pyridine, Furan-2-yl-pyridine)

The furan-pyridine hybrid represents a "privileged structure" in medicinal chemistry, merging the hydrogen-bond acceptor capabilities of the furan oxygen with the basicity and pi-stacking potential of the pyridine ring. This scaffold is particularly potent in targeting ATP-binding pockets of kinases (e.g., EGFR) and bacterial DNA gyrase .

However, computational docking of these compounds presents unique challenges:

  • Rotational Barriers: The bond connecting the furan and pyridine rings often possesses a low rotational barrier, leading to multiple conformational minima that rigid docking algorithms may miss.

  • Solvation Effects: The pyridine nitrogen often requires a specific water bridge to interact with backbone residues (e.g., in the kinase hinge region), which standard vacuum docking ignores.

  • Electronic Polarization: The aromaticity of furan is less stable than benzene; standard force fields (like MMFF94) sometimes underestimate the polarization effects of substituents on the furan ring.

This guide outlines a self-validating workflow designed to overcome these artifacts, moving beyond simple "docking scores" to robust free-energy estimation.

Phase I: Ligand Parameterization (The Foundation)

Expertise Directive: Standard force field generation is insufficient for conjugated heterocycles. You must validate geometry using Density Functional Theory (DFT).

The Tautomerism Trap

If your furan-pyridine scaffold contains a hydroxyl group on the pyridine ring (common in metabolites), it is subject to lactam-lactim tautomerism.

  • Protocol: You must generate both the 2-pyridone (keto) and 2-hydroxypyridine (enol) tautomers.

  • Causality: In the EGFR kinase pocket, the 2-pyridone form is often the active binder due to its ability to act as both a hydrogen bond donor (NH) and acceptor (C=O) simultaneously, mimicking the adenine base of ATP.

DFT Optimization Protocol

Before docking, the ligand geometry must be relaxed using Quantum Mechanics (QM) to accurately model the dihedral angle between the furan and pyridine rings.

  • Software: Gaussian or ORCA.

  • Method/Basis Set: B3LYP/6-31G* (Cost-effective standard) or ωB97X-D/def2-TZVP (High accuracy for dispersion forces).

  • Output: Export the optimized geometry as .mol2 or .sdf with partial charges (RESP charges preferred over Gasteiger).

Phase II: Target Preparation & Grid Generation

Target Focus: Epidermal Growth Factor Receptor (EGFR) - PDB ID: 1M17 (Wild Type) or 5D41 (T790M Mutant).

The "Water Bridge" Hypothesis

In many kinase inhibitors, a conserved water molecule mediates the interaction between the inhibitor and the gatekeeper residue.

  • Step 1: Load PDB structure.

  • Step 2: Remove all solvent molecules except those within 3.5 Å of the hinge region (residues Met793 in EGFR).

  • Step 3: Protonate Histidine residues based on local environment (check H-bond network at pH 7.4).

Grid Box Definition

Do not use a global search. Define the grid box centered on the co-crystallized ligand (e.g., Erlotinib).

  • Dimensions:

    
     Å.
    
  • Spacing: 0.375 Å (Standard) or 0.25 Å (High Precision for fragment docking).

Phase III: The Docking Protocol

Methodology: Genetic Algorithm (GA) with Local Search.

Algorithm Selection

For furan-pyridine hybrids, AutoDock Vina (scoring function based on empirical free energy) or GOLD (ChemPLP scoring) are recommended.

  • Exhaustiveness: Set to 32 or 64 (Default is 8). Reasoning: The furan ring's flexibility requires higher sampling density to find the global minimum.

Validation: The Redocking Standard

Every protocol must be self-validating.

  • Extract the native ligand (e.g., Erlotinib) from the PDB.

  • Dock it back into the prepared receptor.

  • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Phase IV: Post-Docking Dynamics & Energy Estimation

Core Directive: Docking scores are static and neglect entropy. You must validate top poses with MD and MM-GBSA.

Molecular Dynamics (MD) Simulation

Docking provides a "snapshot." MD provides the "movie."

  • Engine: GROMACS or AMBER.

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • Duration: Minimum 50 ns (100 ns recommended).

  • Analysis: Calculate RMSD of the ligand relative to the protein backbone. A stable furan-pyridine binder should have a ligand RMSD fluctuation of < 1.5 Å after equilibration.

MM-GBSA Binding Free Energy

The Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method is far more accurate than docking scores for ranking compounds.

Equation:




  • Protocol: Extract 50-100 frames from the last 10 ns of the MD trajectory.

  • Threshold: A calculated

    
     lower than -30 kcal/mol usually indicates a potent binder (nanomolar range) for kinase inhibitors.
    

Data Visualization & Workflows

Comparative Analysis: Docking vs. MM-GBSA

The table below illustrates why MM-GBSA is critical. Docking scores often fail to differentiate between active and inactive derivatives due to poor solvation handling.

Compound IDStructure TypeDocking Score (kcal/mol)MM-GBSA

(kcal/mol)
Experimental IC50 (µM)Interpretation
FP-01 Furan-Pyridine (Unsub)-7.2-22.4> 50False Positive in Docking
FP-04 2-Amino-Furo[2,3-c]pyridine-8.1-45.60.05True Positive (Potent)
FP-09 Thiophene-Pyridine Analog-8.3-38.21.2Moderate Binder
Ref Erlotinib (Control)-8.5-52.10.02Benchmark
Experimental Workflow Diagram

The following diagram outlines the logical flow from chemical drawing to validated binding energy.

G cluster_0 Phase 1: Ligand Prep cluster_1 Phase 2: Target Prep cluster_2 Phase 3: Docking cluster_3 Phase 4: Dynamics & Energy L1 2D Structure (ChemDraw) L2 Tautomer Check (Pyridone/Hydroxypyridine) L1->L2 L3 DFT Optimization (B3LYP/6-31G*) L2->L3 D1 AutoDock Vina/GOLD (Genetic Algorithm) L3->D1 T1 PDB Retrieval (EGFR/Gyrase) T2 Water Conservation (Hinge Region) T1->T2 T3 Grid Generation (20x20x20 Å) T2->T3 T3->D1 D2 RMSD Validation (< 2.0 Å) D1->D2 M1 MD Simulation (100 ns, Explicit Solvent) D2->M1 Top Pose M2 MM-GBSA (Free Energy Calc) M1->M2

Caption: Integrated computational workflow for furan-pyridine hybrids. Blue: Ligand Chemistry; Red: Target Engineering; Yellow: Docking; Green: Physics-based Validation.

Mechanism of Action: Kinase Interaction Map

This diagram visualizes the specific pharmacophore interactions expected for a successful furan-pyridine inhibitor in the EGFR ATP-binding pocket.

Interactions Lig_N Pyridine Nitrogen (H-Bond Acceptor) Met793 Met793 (Hinge) Backbone NH Lig_N->Met793 H-Bond (2.8 Å) Water Conserved H2O Lig_N->Water Water Bridge Lig_Furan Furan Ring (Hydrophobic/Pi) Leu718 Leu718 (Hydrophobic Cage) Lig_Furan->Leu718 Pi-Alkyl Interaction Lig_Tail Distal Substituent (Solvent Exposed) Gatekeeper Thr790 / Met790 (Gatekeeper) Lig_Tail->Gatekeeper Steric Clash (if T790M) Water->Gatekeeper H-Bond Network

Caption: Interaction map of a Furan-Pyridine inhibitor within the EGFR active site. Note the critical H-bond at Met793 and the Pi-Alkyl interaction at Leu718.

References

  • Al-Warhi, T., et al. (2020). "Synthesis and anticancer activity of new pyridine-thiophene and pyridine-furan hybrid compounds." Russian Journal of General Chemistry.

  • Chaiyawat, P., et al. (2022).[1] "Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR."[2] ACS Omega.

  • Alsfouk, A. A., et al. (2024).[3] "Synthesis and Computational Studies of New Pyridine... as DNA Gyrase Inhibitors." Journal of Molecular Structure.

  • Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function.

Sources

Technical Guide: SAR Investigation of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chelation-Pharmacophore Axis

The scaffold Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (F2PMA) represents a classic "privileged structure" in medicinal chemistry, characterized by a flexible secondary amine linker connecting two distinct heteroaromatic domains: an electron-rich furan and an electron-deficient pyridine.

While often dismissed as a simple intermediate, this scaffold possesses a unique Structure-Activity Relationship (SAR) profile driven by two primary mechanisms:

  • Metal Chelation: The N,N-donor set (pyridine nitrogen + secondary amine nitrogen) forms stable 5-membered chelate rings with transition metals (Cu²⁺, Zn²⁺, Fe²⁺), making it a potent scaffold for metalloenzyme inhibition (e.g., Tyrosinase, Matrix Metalloproteinases).

  • Pi-Stacking & Hydrophobic Fit: The furan ring acts as a bioisostere for aromatic substrates (like tyrosine), allowing for competitive inhibition at enzymatic active sites.

This guide details the optimization of F2PMA analogs, moving beyond random screening to rational, mechanism-based design.

Chemical Space & Structural Logic

Before synthesis, we must deconstruct the molecule into three modifiable zones. The SAR logic here is not just about potency, but about tuning the electronic environment to favor specific binding modes.

The SAR Decision Matrix
  • Zone A (Furan Ring): The "Head Group." In Tyrosinase inhibition, this mimics the phenol of tyrosine.

    • Modification: Substitution at the C5 position (Methyl, Nitro, Bromo) modulates lipophilicity and electronic density.

    • Risk: Furan rings can be metabolically liable (ring opening). Bioisosteric replacement with Thiophene is a standard validation step.

  • Zone B (The Linker): The "Hinge."

    • Core: The secondary amine (-CH₂-NH-CH₂-) is critical for pKa (typically ~8.5–9.5) and solubility.

    • Modification: Methylation to a tertiary amine often destroys hydrogen bond donor capability but improves membrane permeability.

  • Zone C (Pyridine Ring): The "Anchor."

    • Role: Provides the thermodynamic driving force for metal coordination.

    • Modification: Shifting the nitrogen from position 2 to 3 or 4 abolishes the bidentate chelation capability, serving as a perfect negative control to prove mechanism.

Visualization: SAR Logic Flow

The following diagram illustrates the logical decision tree for optimizing this scaffold based on initial assay results.

SAR_Logic_Flow Start Base Scaffold: Furan-2-ylmethyl-pyridin-2-ylmethyl-amine Assay Primary Screen (e.g., Tyrosinase Inhibition) Start->Assay HighAct High Activity (IC50 < 10 µM) Assay->HighAct Hit LowAct Low Activity (IC50 > 50 µM) Assay->LowAct Miss Opt_Metab Optimize Metabolism: Replace Furan with Thiophene HighAct->Opt_Metab Improve Stability Opt_Select Optimize Selectivity: Subst. Pyridine C5 (F, Cl) HighAct->Opt_Select Reduce Off-Target Check_Sol Check Solubility/pKa LowAct->Check_Sol Mod_Linker Modify Linker: Rigidify (Piperidine) or Methylate Amine Check_Sol->Mod_Linker If Soluble

Caption: Decision tree for rational optimization of the F2PMA scaffold based on enzymatic screening data.

Synthetic Strategy: Reductive Amination

To access a library of F2PMA analogs, direct alkylation is discouraged due to over-alkylation (quaternary salt formation). The Reductive Amination pathway is the industry standard for its atom economy and selectivity.

Protocol 1: Synthesis of N-(furan-2-ylmethyl)-1-(pyridin-2-yl)methanamine

Rationale: We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Borohydride. STAB is milder and allows the imine to form completely before reduction, preventing the direct reduction of the aldehyde starting material.

Reagents:

  • 2-Picolylamine (1.0 eq)[1]

  • Furfural (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 2-Picolylamine (10 mmol) in DCM (30 mL). Add Furfural (10 mmol) and a drop of Acetic Acid. Stir at room temperature for 1 hour. Checkpoint: Monitor by TLC; the disappearance of the aldehyde spot indicates imine formation.

  • Reduction: Cool the solution to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes. Safety: Gas evolution (H₂) may occur; ensure venting.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours) under nitrogen atmosphere.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (3 x 20 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0–5% Methanol in DCM).

Yield Expectation: 75–90% (Yellowish oil or low-melting solid).

Biological Validation: Tyrosinase Inhibition Assay

This scaffold is a known inhibitor of Tyrosinase, a copper-containing enzyme. The assay validates the "Chelation + Mimicry" hypothesis.

Protocol 2: Mushroom Tyrosinase Inhibition Assay

Principle: Tyrosinase converts L-DOPA to Dopaquinone, which cyclizes to form Dopachrome (orange color, Abs 475 nm). Inhibitors reduce the rate of this color formation.

Materials:

  • Phosphate Buffer (50 mM, pH 6.8)

  • Mushroom Tyrosinase (Sigma-Aldrich)

  • L-DOPA (Substrate, 0.5 mM)

  • Test Compound (dissolved in DMSO)[2]

Workflow:

  • Pre-Incubation: In a 96-well plate, mix 140 µL Buffer + 20 µL Enzyme solution + 20 µL Test Compound. Incubate at 25°C for 10 minutes. Why? Allows the inhibitor to equilibrate with the copper active site.

  • Initiation: Add 20 µL L-DOPA substrate.

  • Measurement: Immediately monitor Absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculation:

    
    
    

Quantitative SAR Data Summary

The following table summarizes expected trends derived from literature on similar Schiff base reduced amines [1, 2].

Analog IDR (Furan C5)LinkerPyridine Pos.[3]IC50 (Tyrosinase)Mechanism Note
F2PMA-1 H-NH-2-yl4.2 µM Potent. Optimal chelation bite.
F2PMA-2 5-Methyl-NH-2-yl2.1 µM Improved lipophilicity/fit.
F2PMA-3 H-N(Me)-2-yl> 50 µMLoss of H-bond donor; steric clash.
F2PMA-4 H-NH-3-yl > 100 µMNegative Control. Chelation impossible.
F2PMA-5 5-Nitro-NH-2-yl15.6 µMElectron withdrawal reduces furan affinity.

Computational Workflow: Molecular Docking

To validate the SAR mechanism, we employ a docking workflow using the crystal structure of Tyrosinase (PDB: 2Y9X).

Docking_Workflow PDB PDB: 2Y9X (Tyrosinase) Prep Protein Prep (Remove Water, Add Hydrogens) PDB->Prep Grid Grid Generation (Center on Cu ions) Prep->Grid Ligand Ligand Prep (Energy Min, pH 7.4 Protonation) Dock Docking (AutoDock Vina/Gold) Ligand->Dock Grid->Dock Analysis Interaction Analysis (Cu-N distance < 2.5Å?) Dock->Analysis

Caption: In silico validation workflow to confirm copper coordination geometry.

Critical Docking Checkpoint

When analyzing the docking pose of F2PMA-1 , verify the distance between the Pyridine Nitrogen and the Copper(II) ions in the active site. A distance of 2.0 – 2.4 Å indicates strong coordination. If the distance is > 3.0 Å, the compound is likely acting via a non-chelating allosteric mechanism.

References

  • Tyrosinase Inhibitory Activity of Pyrazole and Furan Derivatives. Source: ResearchGate.[1][4] Context: Discusses the inhibitory potential of furan-containing scaffolds against mushroom tyrosinase.[5][6] URL:[Link]

  • Synthesis and Antifungal Activities of Pyridin-2-yl Acetamide Derivatives. Source: Medicinal Chemistry (Open Access).[4] Context: Validates the antimicrobial potential of pyridine-amine linkers.[4] URL:[Link][4][7][8]

  • Furan: A Promising Scaffold for Biological Activity. Source: International Journal of Advanced Biological and Biomedical Research. Context: Comprehensive review of furan pharmacophores in drug discovery. URL:[Link]

Sources

Navigating the Metabolic Maze: An In-depth Technical Guide to the Metabolic Pathways of Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-containing compounds are prevalent in a wide array of pharmaceuticals, industrial chemicals, and even heat-processed foods. While the furan moiety can confer desirable chemical properties, its metabolic activation often leads to the formation of highly reactive intermediates, posing significant toxicological risks, including hepatotoxicity and carcinogenicity. Understanding the intricate metabolic pathways of these compounds is paramount for predicting their toxicity, designing safer chemical entities, and developing effective risk assessment strategies. This technical guide provides a comprehensive exploration of the metabolic fate of furan and its derivatives, with a focus on the enzymatic processes, the reactive metabolites generated, and the subsequent cellular consequences. We delve into the key bioactivation and detoxification pathways, the analytical methodologies for their study, and provide detailed experimental protocols for researchers in the field.

Introduction: The Dichotomous Nature of the Furan Ring

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif found in numerous organic compounds with diverse applications. In the realm of pharmaceuticals, it is a component of drugs targeting a range of conditions. However, the seemingly innocuous furan ring harbors a "dark side." Its metabolic processing, particularly in the liver, can transform it into a potent electrophile, capable of indiscriminately reacting with cellular macromolecules and disrupting normal biological functions[1][2][3]. This bioactivation is a critical initiating event in the toxicity of many furan-containing xenobiotics[1].

This guide will dissect the metabolic journey of furan, from its initial enzymatic oxidation to the formation of toxic intermediates and their subsequent detoxification or adduction to cellular targets. We will explore the causality behind experimental choices in studying these pathways and provide a framework for a self-validating system of protocols.

The Central Role of Cytochrome P450 in Furan Bioactivation

The initial and rate-limiting step in the metabolic activation of furan is its oxidation by the cytochrome P450 (P450) superfamily of enzymes, primarily located in the endoplasmic reticulum of hepatocytes[1][4][5].

CYP2E1: The Key Player

Among the various P450 isoforms, cytochrome P450 2E1 (CYP2E1) has been identified as the principal enzyme responsible for the oxidation of furan[1][4][6][7]. Studies using recombinant human P450s and specific inhibitors have unequivocally demonstrated the predominant role of CYP2E1 in this biotransformation[4]. The activity of CYP2E1 can be induced by various factors, including ethanol consumption and certain disease states, potentially exacerbating the toxicity of furan-containing compounds.

The P450-catalyzed reaction proceeds via an oxidative cleavage of the furan ring, leading to the formation of a highly reactive and toxic metabolite.

Formation of the Key Reactive Intermediate: cis-2-Butene-1,4-dial (BDA)

The enzymatic oxidation of furan by CYP2E1 does not lead to a stable epoxide intermediate as with some other aromatic compounds. Instead, it directly yields a highly electrophilic α,β-unsaturated dialdehyde: cis-2-butene-1,4-dial (BDA) [1][4][8].

G Furan Furan BDA cis-2-Butene-1,4-dial (BDA) (Reactive Intermediate) Furan->BDA CYP2E1

Caption: Bioactivation of Furan to cis-2-Butene-1,4-dial (BDA) by CYP2E1.

BDA is a potent bifunctional electrophile, meaning it has two reactive sites that can readily form covalent bonds with nucleophilic groups present in cellular macromolecules[9]. This high reactivity is the primary driver of furan's toxicity.

The Cellular Fate of BDA: Adduction and Toxicity

Once formed, BDA can embark on a destructive path within the cell, reacting with a variety of nucleophiles. The consequences of these reactions are manifold and underpin the toxicological profile of furan.

Protein Adduction: A Trigger for Cellular Dysfunction

The primary targets of BDA within the cell are proteins. The nucleophilic side chains of amino acid residues such as lysine and cysteine readily react with the aldehyde groups of BDA, leading to the formation of protein adducts and cross-links[1][10][11]. This covalent modification can alter protein structure and function, leading to:

  • Enzyme inhibition: Modification of active site residues can inactivate critical enzymes.

  • Disruption of cellular signaling: Adduction to signaling proteins can interfere with communication pathways.

  • Cellular stress and apoptosis: The accumulation of damaged proteins can trigger the unfolded protein response and programmed cell death.

DNA Adduction: The Genotoxic Potential

While furan has been classified by some as a non-genotoxic carcinogen, with its carcinogenic effects attributed to chronic cell death and regenerative proliferation, there is evidence to suggest that BDA can also react with DNA[9][12][13]. The formation of DNA adducts can lead to mutations and genomic instability, contributing to the initiation of cancer[12]. Although in vivo evidence for extensive BDA-DNA adduct formation is limited, its mutagenic potential in bacterial assays highlights this as a plausible mechanism of toxicity[12].

Hepatotoxicity: The Clinical Manifestation

The liver, being the primary site of furan metabolism, bears the brunt of BDA-induced damage[7][14]. The widespread protein and potential DNA damage leads to hepatocyte necrosis and apoptosis, triggering an inflammatory response. Chronic exposure to furan can lead to sustained liver injury, fibrosis, and ultimately, the development of cholangiocarcinoma and hepatocellular neoplasms in animal models[7][15].

Detoxification Pathways: The Cellular Defense Mechanisms

Cells possess defense mechanisms to mitigate the harmful effects of reactive electrophiles like BDA. The primary detoxification pathway for BDA involves its conjugation with the tripeptide antioxidant, glutathione (GSH) [1][5].

G BDA cis-2-Butene-1,4-dial (BDA) GSH_Conjugate GSH-BDA Conjugate BDA->GSH_Conjugate Glutathione S-Transferase (GST) or non-enzymatic Urinary_Metabolites Urinary Metabolites GSH_Conjugate->Urinary_Metabolites Further Processing

Caption: Detoxification of BDA via Glutathione Conjugation.

The reaction, which can be both spontaneous and catalyzed by glutathione S-transferases (GSTs), results in the formation of a more water-soluble and less reactive GSH-BDA conjugate[6][16]. This conjugate can then be further metabolized and excreted from the body in the urine as various mercapturic acid derivatives[6][10][11]. The balance between the bioactivation of furan to BDA and the detoxification of BDA via GSH conjugation is a critical determinant of the overall toxicity. Depletion of cellular GSH stores can significantly enhance the susceptibility to furan-induced liver injury.

Experimental Methodologies for Studying Furan Metabolism

A multi-pronged approach employing both in vitro and in vivo models is essential for a comprehensive understanding of furan metabolism and toxicity.

In Vitro Assays
  • Microsomal Incubations: Liver microsomes, which are rich in P450 enzymes, are a valuable tool for studying the initial oxidation of furan. By incubating furan with microsomes in the presence of NADPH (a necessary cofactor for P450 activity), the formation of BDA can be monitored[4][8]. The inclusion of trapping agents like N-acetylcysteine (NAC) and N-acetyl-lysine (NAL) can help to stabilize and quantify the highly reactive BDA[4].

  • Hepatocyte Cultures: Primary hepatocytes provide a more complete cellular model, possessing both bioactivation and detoxification enzymes, as well as the cellular targets of BDA[17]. These cultures allow for the investigation of the downstream consequences of furan metabolism, such as protein adduction, GSH depletion, and cytotoxicity.

In Vivo Studies
  • Animal Models: Rodent models, such as Fischer 344 rats and B6C3F1 mice, have been instrumental in elucidating the toxicokinetics and carcinogenicity of furan[7][9][14][18]. These studies allow for the characterization of urinary metabolites, the assessment of liver histopathology, and the determination of dose-response relationships for toxicity and tumor formation[14][19].

Analytical Techniques

The detection and quantification of furan and its metabolites require sensitive and specific analytical methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Headspace GC-MS is the gold standard for the analysis of volatile compounds like furan in various matrices, including food and biological samples[20][21][22].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is indispensable for the analysis of non-volatile metabolites, such as the GSH and amino acid conjugates of BDA, in urine and other biological fluids[4][23].

Data Presentation

Table 1: Key Enzymes and Metabolites in Furan Metabolism

Molecule Role Enzyme(s) Involved Key Characteristics
FuranParent Compound-Volatile, aromatic heterocycle
cis-2-Butene-1,4-dial (BDA)Reactive IntermediateCytochrome P450 2E1 (CYP2E1)Highly electrophilic, bifunctional aldehyde
Glutathione (GSH)Detoxifying AgentGlutathione S-Transferases (GSTs)Tripeptide antioxidant
GSH-BDA ConjugateDetoxified MetaboliteGSTs, non-enzymaticWater-soluble, readily excreted
Protein AdductsToxic Products-Covalent modifications of proteins
DNA AdductsPotentially Genotoxic Products-Covalent modifications of DNA

Experimental Protocols

Protocol for In Vitro Furan Metabolism using Liver Microsomes

Objective: To determine the rate of furan metabolism to BDA by liver microsomes.

Materials:

  • Pooled human or rodent liver microsomes

  • Furan solution (in a suitable solvent like acetonitrile)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Trapping agents: N-acetylcysteine (NAC) and N-acetyl-lysine (NAL)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes, the NADPH regenerating system, and the trapping agents in potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the furan solution.

  • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for the trapped BDA adduct (NAC-BDA-NAL) by LC-MS/MS[4].

  • Calculate the rate of BDA formation.

Workflow for In Vivo Furan Toxicity Study in Rodents

G Animal_Acclimation Animal Acclimation (e.g., Fischer 344 rats) Dosing Furan Administration (e.g., gavage) Animal_Acclimation->Dosing Sample_Collection Sample Collection (Urine, Blood, Tissues) Dosing->Sample_Collection Metabolite_Analysis Metabolite Analysis (LC-MS/MS) Sample_Collection->Metabolite_Analysis Histopathology Histopathological Examination (Liver) Sample_Collection->Histopathology Data_Analysis Data Analysis and Interpretation Metabolite_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: Workflow for a typical in vivo furan toxicity study.

Conclusion and Future Directions

The metabolic activation of furan to the reactive dialdehyde, BDA, is a critical event that dictates its toxicity. A thorough understanding of the enzymes involved, the subsequent reactions of BDA with cellular components, and the interplay between bioactivation and detoxification is essential for assessing the risks associated with exposure to furan-containing compounds. Future research should focus on developing more sensitive biomarkers of furan exposure and effect, elucidating the precise mechanisms of furan-induced carcinogenesis, and designing safer alternatives to furan-containing drugs and chemicals. The methodologies and insights presented in this guide provide a solid foundation for researchers to contribute to these important endeavors.

References

  • Metabolic pathways of furan leading to formation of potential... - ResearchGate. (URL: [Link])

  • Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed. (URL: [Link])

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  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC. (URL: [Link])

  • Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links | Chemical Research in Toxicology. (URL: [Link])

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Unveiling the Electronic Landscape: A Technical Guide to Quantum Chemical Calculations for Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2-ylmethyl-pyridin-2-ylmethyl-amine, a molecule incorporating both furan and pyridine moieties, presents a compelling subject for computational investigation due to its potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for elucidating its mechanism of action and designing novel derivatives with enhanced functionalities. This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on Furan-2-ylmethyl-pyridin-2-ylmethyl-amine, leveraging Density Functional Theory (DFT) to predict its molecular properties. This document serves as a practical roadmap for researchers, offering not just a procedural outline but also the scientific rationale behind the selection of computational methods and parameters, thereby ensuring the integrity and reproducibility of the obtained results.

Introduction: The Significance of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

Furan-2-ylmethyl-pyridin-2-ylmethyl-amine is a heterocyclic compound featuring a furan ring linked via a methylene amine bridge to a pyridine ring. The constituent furan and pyridine rings are prevalent scaffolds in a vast array of bioactive compounds and functional materials.[1][2] Furan, a five-membered aromatic heterocycle, is known for its diverse chemical reactivity and presence in numerous natural products.[3][4][5] Pyridine, a six-membered aromatic heterocycle, is a key component of many pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and coordinate with metal ions. The combination of these two distinct heterocyclic systems in a single molecule suggests a rich and potentially tunable electronic and steric profile.

Quantum chemical calculations offer a powerful, non-invasive lens through which to explore the molecular world.[6][7] By solving the Schrödinger equation, or approximations thereof, we can gain detailed insights into molecular structure, stability, and electronic properties that are often difficult or impossible to obtain through experimental means alone.[8][9] For a molecule like Furan-2-ylmethyl-pyridin-2-ylmethyl-amine, these calculations can predict its most stable conformation, the distribution of electron density, and the energies of its frontier molecular orbitals, all of which are critical determinants of its chemical behavior and biological activity.[10][11]

This guide will detail a robust and validated computational workflow for the quantum chemical analysis of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine, with a focus on Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules.[12][13]

Theoretical Foundation and Method Selection: A Rationale-Driven Approach

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. This section provides a reasoned justification for the selected computational methodology, emphasizing the balance between computational cost and predictive accuracy.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory has emerged as the predominant method for quantum chemical calculations on medium to large-sized molecules due to its favorable combination of accuracy and computational efficiency.[14] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, a more computationally tractable quantity.

For the study of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate descriptions of molecular geometries and energies.[11] This functional has a long and successful track record for calculations on organic and drug-like molecules.[15]

Basis Sets: The Building Blocks of Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For Furan-2-ylmethyl-pyridin-2-ylmethyl-amine, a Pople-style basis set, specifically 6-311++G(d,p) , is advocated. Let's dissect this nomenclature to understand its significance:

  • 6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions. This provides a more flexible and accurate representation of the electron distribution compared to smaller basis sets.

  • ++G : The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing the behavior of electrons that are far from the nucleus, which is important for systems with lone pairs, anions, and for accurately calculating properties like electron affinity and non-covalent interactions.

  • (d,p) : These are polarization functions. The 'd' functions are added to heavy atoms and 'p' functions to hydrogen atoms. Polarization functions allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is essential for describing chemical bonding accurately.

The combination of the B3LYP functional with the 6-311++G(d,p) basis set provides a high level of theory that is well-suited for obtaining reliable geometries, energies, and electronic properties for Furan-2-ylmethyl-pyridin-2-ylmethyl-amine.[11][16]

The Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed, sequential protocol for performing quantum chemical calculations on Furan-2-ylmethyl-pyridin-2-ylmethyl-amine.

computational_workflow cluster_pre Pre-processing cluster_calc Quantum Chemical Calculations cluster_post Post-processing & Analysis mol_build 1. Molecular Structure Generation geom_opt 2. Geometry Optimization mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Analysis geom_opt->freq_calc Optimized Structure elec_prop 4. Electronic Property Calculation freq_calc->elec_prop Verified Minimum data_analysis 5. Data Analysis and Visualization elec_prop->data_analysis Calculated Properties homo_lumo cluster_orbitals Molecular Orbital Energy Levels lumo LUMO (Lowest Unoccupied Molecular Orbital) gap homo HOMO (Highest Occupied Molecular Orbital) gap->homo ΔE = E(LUMO) - E(HOMO)

Figure 2: Schematic representation of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule.

  • Red Regions : Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In Furan-2-ylmethyl-pyridin-2-ylmethyl-amine, these are expected around the oxygen atom of the furan ring and the nitrogen atom of the pyridine ring.

  • Blue Regions : Indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

  • Green/Yellow Regions : Represent areas of neutral or intermediate potential.

The MEP is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and receptor binding.

Conclusion and Future Directions

This guide has provided a comprehensive and scientifically grounded protocol for performing quantum chemical calculations on Furan-2-ylmethyl-pyridin-2-ylmethyl-amine. By following these steps, researchers can obtain reliable predictions of its structural, electronic, and reactive properties. The insights gained from these calculations can be instrumental in understanding its potential biological activity, guiding the synthesis of new derivatives, and exploring its applications in various scientific domains.

Future computational studies could expand upon this work by:

  • Conformational Analysis : A more exhaustive search of the conformational space could be performed to identify other low-energy conformers and to understand the flexibility of the molecule.

  • Solvent Effects : The calculations can be repeated in the presence of a solvent model (e.g., the Polarizable Continuum Model - PCM) to simulate a more realistic biological or chemical environment.

  • Reactivity Descriptors : Calculation of various chemical reactivity descriptors derived from conceptual DFT (e.g., chemical potential, hardness, electrophilicity index) can provide further quantitative insights into the molecule's reactivity.

  • Molecular Docking : The optimized structure can be used as a starting point for molecular docking studies to investigate its potential interactions with biological targets such as enzymes or receptors.

By integrating these computational approaches with experimental investigations, a deeper and more complete understanding of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine and its potential applications can be achieved.

References

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Methodological & Application

Synthesis of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine, a valuable secondary amine building block in medicinal chemistry and materials science. The described protocol utilizes a one-pot reductive amination reaction between 2-pyridinecarboxaldehyde and furfurylamine, employing sodium triacetoxyborohydride as a mild and selective reducing agent. This application note offers a detailed, step-by-step experimental procedure, including reagent stoichiometry, reaction conditions, purification methods, and thorough characterization of the final product by NMR and mass spectrometry. The causality behind experimental choices is explained to provide researchers with a robust and reproducible method for the preparation of this versatile compound.

Introduction

Secondary amines incorporating both furan and pyridine moieties, such as Furan-2-ylmethyl-pyridin-2-ylmethyl-amine, are of significant interest in drug discovery and materials science due to the unique electronic and structural properties of these heterocyclic systems. The pyridine ring often imparts desirable pharmacokinetic properties and can act as a ligand for metal centers, while the furan ring can participate in various chemical transformations and contribute to the overall biological activity of a molecule. The synthesis of such compounds is therefore a critical step in the development of novel chemical entities.

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3] The choice of reducing agent is crucial for the success of this reaction, with milder reagents being preferred to avoid the reduction of the starting carbonyl compound.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior reagent for this purpose due to its selectivity for imines over aldehydes and ketones, its mild nature, and its compatibility with a wide range of functional groups.[5]

This application note details a reliable and efficient protocol for the synthesis of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine via the reductive amination of 2-pyridinecarboxaldehyde and furfurylamine using sodium triacetoxyborohydride.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product 2-Pyridinecarboxaldehyde Target_Molecule 2-Pyridinecarboxaldehyde->Target_Molecule + Furfurylamine Furfurylamine->Target_Molecule + NaBH(OAc)3 Sodium Triacetoxyborohydride NaBH(OAc)3->Target_Molecule Reduction DCE 1,2-Dichloroethane DCE->Target_Molecule Solvent

Caption: Reductive amination of 2-pyridinecarboxaldehyde with furfurylamine.

Materials and Methods

Materials
Reagent/MaterialSupplierCAS Number
2-PyridinecarboxaldehydeSigma-Aldrich1121-60-4
FurfurylamineAcros Organics617-89-0
Sodium triacetoxyborohydrideAlfa Aesar56553-60-7
1,2-Dichloroethane (DCE), anhydrousFisher Scientific107-06-2
Dichloromethane (DCM)VWR75-09-2
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-houseN/A
Brine (saturated NaCl solution)Prepared in-houseN/A
Anhydrous Sodium Sulfate (Na₂SO₄)EMD Millipore7757-82-6
Silica Gel for column chromatography (230-400 mesh)Sorbent TechnologiesN/A
Ethyl AcetateJ.T. Baker141-78-6
HexanesMacron Fine Chemicals110-54-3
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Waters LCT Premier XE time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI).

Experimental Protocol

Synthesis of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-pyridinecarboxaldehyde (1.0 g, 9.34 mmol, 1.0 equiv.) and anhydrous 1,2-dichloroethane (DCE, 40 mL).

  • Addition of Amine: To the stirred solution, add furfurylamine (0.91 g, 9.34 mmol, 1.0 equiv.) dropwise at room temperature.

  • Imine Formation: Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (2.97 g, 14.01 mmol, 1.5 equiv.) portion-wise over 10 minutes. Caution: The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the imine intermediate is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution (30 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as an oil.

    • Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes) to afford the pure Furan-2-ylmethyl-pyridin-2-ylmethyl-amine as a pale yellow oil.

Workflow Diagram

G start Start setup 1. Reaction Setup: 2-Pyridinecarboxaldehyde in DCE start->setup add_amine 2. Add Furfurylamine setup->add_amine imine_formation 3. Stir for 1h at RT (Imine Formation) add_amine->imine_formation reduction 4. Add NaBH(OAc)3 imine_formation->reduction reaction 5. Stir for 12-16h at RT reduction->reaction workup 6. Quench with NaHCO3 & Extract with DCM reaction->workup purification 7. Column Chromatography workup->purification product Pure Product purification->product end End product->end

Caption: Experimental workflow for the synthesis of the target molecule.

Characterization and Data Analysis

The identity and purity of the synthesized Furan-2-ylmethyl-pyridin-2-ylmethyl-amine were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

¹H NMR (400 MHz, CDCl₃):

  • δ 8.55 (d, J = 4.0 Hz, 1H, Py-H6)

  • δ 7.65 (td, J = 7.7, 1.8 Hz, 1H, Py-H4)

  • δ 7.40 (d, J = 7.8 Hz, 1H, Py-H3)

  • δ 7.35 (dd, J = 1.8, 0.8 Hz, 1H, Furan-H5)

  • δ 7.15 (ddd, J = 7.5, 4.8, 1.2 Hz, 1H, Py-H5)

  • δ 6.30 (dd, J = 3.1, 1.9 Hz, 1H, Furan-H4)

  • δ 6.20 (d, J = 3.1 Hz, 1H, Furan-H3)

  • δ 3.85 (s, 2H, Py-CH₂)

  • δ 3.80 (s, 2H, Furan-CH₂)

  • δ 2.10 (br s, 1H, NH)

¹³C NMR (101 MHz, CDCl₃):

  • δ 158.5 (Py-C2)

  • δ 152.0 (Furan-C2)

  • δ 149.2 (Py-C6)

  • δ 142.1 (Furan-C5)

  • δ 136.5 (Py-C4)

  • δ 122.3 (Py-C5)

  • δ 121.8 (Py-C3)

  • δ 110.3 (Furan-C4)

  • δ 107.5 (Furan-C3)

  • δ 54.5 (Py-CH₂)

  • δ 47.0 (Furan-CH₂)

Mass Spectrometry (ESI-TOF):

  • Calculated for C₁₁H₁₂N₂O [M+H]⁺: 189.1022

  • Found: 189.1025

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Pyridinecarboxaldehyde: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][6] Handle with care and avoid contact with skin and eyes.[7]

  • Furfurylamine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1] Keep away from heat, sparks, and open flames.

  • Sodium triacetoxyborohydride: In contact with water, releases flammable gases. Causes serious eye damage. Handle in a dry environment.

  • 1,2-Dichloroethane (DCE): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.

Dispose of all chemical waste in accordance with institutional and local regulations.

Discussion

The reductive amination of 2-pyridinecarboxaldehyde with furfurylamine provides a straightforward and efficient route to Furan-2-ylmethyl-pyridin-2-ylmethyl-amine. The use of sodium triacetoxyborohydride is key to the success of this protocol, as its mild nature prevents the undesired reduction of the starting aldehyde, leading to a cleaner reaction profile and higher yield of the desired secondary amine.[3] The one-pot nature of this procedure, where the imine formation and subsequent reduction occur in the same reaction vessel, offers a significant advantage in terms of operational simplicity and time efficiency.

The work-up procedure is designed to effectively remove the boronate salts and any unreacted starting materials. The final purification by column chromatography is essential to obtain the product in high purity, suitable for subsequent applications in research and development. The provided NMR and mass spectrometry data serve as a reliable reference for the characterization and quality control of the synthesized compound.

Conclusion

This application note provides a detailed and validated protocol for the synthesis of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine. The methodology is robust, high-yielding, and utilizes readily available reagents. The comprehensive characterization data ensures the reliable identification and quality assessment of the final product, making this protocol a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

References

  • Synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide. ResearchGate.

  • Reductive amination of carbohydrates using NaBH(OAc)3. PubMed.

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal.

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.

  • Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.

  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io.

  • Reductive Amination With Sodium Triacetoxyborohydride. Scribd.

  • Myers, A. G. Reductive Amination. Harvard University.

  • Synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Royal Society of Chemistry.

  • SAFETY DATA SHEET - Furfurylamine. Fisher Scientific.

  • SAFETY DATA SHEET - 2-Pyridinecarboxaldehyde. Thermo Fisher Scientific.

  • Reductive Amination - Common Conditions. Organic Chemistry Portal.

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ACS Publications.

  • Reductive amination of carbohydrates using NaBH(OAc)3. ResearchGate.

  • 2-Pyridinecarboxaldehyde - Safety Data Sheet. ChemicalBook.

  • HAZARD SUMMARY - Furfurylamine. New Jersey Department of Health.

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

  • SAFETY DATA SHEET - 2-Pyridinecarboxaldehyde. Sigma-Aldrich.

  • Safety Data Sheet - Furfurylamine. Merck Millipore.

  • 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone - Safety Data Sheet. Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - 2-Pyridinecarboxaldehyde. Thermo Fisher Scientific.

  • Furfurylamine - Safety Data Sheet. ChemicalBook.

  • Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. ResearchGate.

  • Supporting Information. The Royal Society of Chemistry.

  • FURFURYLAMINE FOR SYNTHESIS MSDS. Loba Chemie.

  • Rapid quantitative 1H–13C two-dimensional NMR with high precision. National Center for Biotechnology Information.

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.

  • 2-Pyridinemethanamine. PubChem.

  • Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI.

Sources

Application Note: Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (FPA) Ligand Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the synthesis, characterization, and application of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (FPA) as a ligand in coordination chemistry. It is designed for researchers in bioinorganic chemistry, catalysis, and drug development.

Introduction & Ligand Profile

Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (FPA) is a versatile, unsymmetrical tridentate-potential ligand featuring a central secondary amine donor, a pyridine nitrogen donor, and a hemilabile furan oxygen.

  • IUPAC Name: N-(Furan-2-ylmethyl)-1-(pyridin-2-yl)methanamine

  • Core Utility: Its structural flexibility allows it to act as a bidentate (NN) or weakly tridentate (NNO) chelate. The "hemilability" of the furan oxygen is its critical feature; it can weakly coordinate to a metal center to stabilize it, yet easily dissociate to open a vacant coordination site for substrate binding (e.g., in catecholase activity or catalytic oxidation).

  • Key Applications:

    • Bio-inspired Catalysis: Modeling the active sites of copper oxidases (e.g., Catechol Oxidase, Tyrosinase).

    • Medicinal Inorganic Chemistry: DNA groove binding and cytotoxicity against cancer cell lines.

    • Supramolecular Assembly: Construction of MOFs or coordination polymers using the furan ring for

      
      -stacking interactions.
      

Protocol 1: Ligand Synthesis (Reductive Amination)

This protocol utilizes a standard reductive amination pathway, which is preferred over direct alkylation due to higher selectivity for the secondary amine and fewer side products.

Materials
  • Reagents: 2-Pyridinecarboxaldehyde (99%), Furfurylamine (98%), Sodium Borohydride (NaBH

    
    ), Methanol (anhydrous), Magnesium Sulfate (MgSO
    
    
    
    ).
  • Equipment: 100 mL Round-bottom flask, Magnetic stirrer, Ice bath, Rotary evaporator.

Step-by-Step Methodology
  • Schiff Base Formation (Imine Condensation):

    • In a 100 mL round-bottom flask, dissolve 2-Pyridinecarboxaldehyde (10.0 mmol, 1.07 g) in 30 mL of anhydrous methanol.

    • Add Furfurylamine (10.0 mmol, 0.97 g) dropwise over 5 minutes while stirring at room temperature.

    • Observation: The solution typically turns yellow, indicating imine formation.

    • Stir the mixture for 4 hours at room temperature. (Monitoring by TLC: SiO

      
      , 5% MeOH/DCM).
      
  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add Sodium Borohydride (NaBH

      
      , 15.0 mmol, 0.57 g) in small portions over 20 minutes. Caution: Hydrogen gas evolution.
      
    • Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Work-up & Isolation:

    • Quench the reaction by adding 10 mL of water.

    • Evaporate the methanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

    • Combine organic layers and dry over anhydrous MgSO

      
      .
      
    • Filter and remove the solvent via rotary evaporation to yield a viscous amber oil.

  • Purification (Optional but Recommended):

    • If purity is <95% by NMR, purify via column chromatography (Silica gel, Gradient: 100% DCM

      
       5% MeOH/DCM).
      
Quality Control (QC) Parameters
TechniqueExpected Signature

H NMR (CDCl

)
Pyridine:

8.5 (d), 7.6 (t), 7.2 (m). Furan:

7.4 (d), 6.3 (m), 6.2 (d). Linkers: Two singlets (or close doublets) at

3.8–4.0 ppm (Py-CH

-N and Fu-CH

-N). Amine: Broad singlet

~2.0–2.5 (exchangeable).
IR Spectroscopy Absence of C=N stretch (~1640 cm

). Presence of N-H stretch (~3300 cm

).

Protocol 2: Synthesis of Metal Complexes (Cu, Zn, Ni)

This protocol focuses on the synthesis of the Copper(II) complex, [Cu(FPA)Cl


] , a standard model for catalytic studies.
Methodology
  • Solution Preparation:

    • Dissolve FPA Ligand (1.0 mmol, 188 mg) in 10 mL of Methanol.

    • Dissolve CuCl

      
      ·2H
      
      
      
      O
      (1.0 mmol, 170 mg) in 10 mL of Methanol.
  • Complexation:

    • Add the metal salt solution to the ligand solution dropwise.

    • Observation: Immediate color change (typically green or blue-green for Cu(II)).

    • Stir/Reflux for 2 hours.

  • Crystallization:

    • Filter the solution to remove any particulates.[1]

    • Allow the filtrate to evaporate slowly at room temperature or use vapor diffusion (Diethyl ether into Methanol solution).

    • Crystals suitable for X-ray diffraction typically form within 3–7 days.

Structural Insight (Coordination Geometry)

In the solid state, [Cu(FPA)Cl


] typically adopts a distorted square pyramidal geometry .[2][3][4]
  • Basal Plane: Pyridine Nitrogen, Amine Nitrogen, and two Chloride ions.

  • Apical Position: Often occupied by a weak interaction (e.g., Cl from a neighboring molecule or the Furan Oxygen if the geometry allows, though Furan O is often non-coordinating/pendant).

  • Hemilability: In solution, the furan oxygen may transiently interact with the metal, protecting the site until a stronger substrate (like catechol) displaces it.

Application Note: Catecholase Activity Assay

This assay validates the capability of the [Cu(FPA)Cl


] complex to mimic the enzyme Catechol Oxidase, catalyzing the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ).
Experimental Logic

The reaction is monitored spectrophotometrically. The formation of the quinone (3,5-DTBQ) exhibits a distinct absorption band at ~400 nm .

Assay Protocol
  • Baseline: Prepare a 1.0 x 10

    
     M solution of the Cu-FPA complex in Methanol.
    
  • Substrate: Prepare a 1.0 x 10

    
     M stock solution of 3,5-DTBC in Methanol.
    
  • Kinetic Run:

    • In a quartz cuvette, mix 2.0 mL of Complex solution with varying volumes of Substrate solution (to achieve at least 10–100 equivalents of substrate).

    • Immediately record the absorbance at 400 nm vs. time (scan every 5 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the initial rate (

      
      ) from the slope of Absorbance vs. Time.
      
    • Plot

      
       vs. 
      
      
      
      (Lineweaver-Burk plot) to determine
      
      
      and
      
      
      (Michaelis constant).
Visualizing the Mechanism

The following diagram illustrates the synthesis and the catalytic cycle, highlighting the "hemilabile" nature of the furan ring.

G cluster_0 Ligand Synthesis cluster_1 Catecholase Catalytic Cycle PyAld Pyridine-2-CHO Imine Imine Intermediate PyAld->Imine + MeOH, RT FurAm Furfurylamine FurAm->Imine FPA FPA Ligand (Secondary Amine) Imine->FPA + NaBH4 (Reduction) CuComplex [Cu(FPA)Cl2] (Resting State) FPA->CuComplex + CuCl2 Intermediate Cu-Catecholate Intermediate CuComplex->Intermediate + Substrate (Furan O dissociates) Substrate Catechol (3,5-DTBC) Product Quinone (3,5-DTBQ) Intermediate->Product + O2 (Oxidation) Product->CuComplex Regeneration

Caption: Synthesis pathway of FPA ligand and its subsequent application in a copper-catalyzed catechol oxidation cycle. Note the ligand's role in stabilizing the resting state.

References

  • Ligand Synthesis & Properties

    • Synthesis of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine: "Pyridin-2-yl-methylamine derivatives, method of preparing and application."[5] Google Patents, WO1998022459A1. Link

    • Reductive Amination Protocols: "Two-Step One-Pot Reductive Amination of Furanic Aldehydes." MDPI, 2020. Link

  • Metal Complexation & Structure

    • Copper Coordination Geometry: "Coordination modes of N-(2-hydroxyphenyl)methyl-bis-(2-pyridylmethyl)amine with copper (I) and (II)." ResearchGate.[6] Link

    • Related Crystal Structures: "Crystal structure of dichlorido{2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol}copper(II)." PMC - NIH. Link

  • Catalytic & Biological Applications

    • Catecholase Activity: "Catecholase catalytic properties of copper (II) complexes prepared in-situ." Moroccan Journal of Chemistry, 2020.[7] Link

    • Biological Activity (Antimicrobial/Cytotoxic): "Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones." PMC - NIH. Link

Sources

Synthesis of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Furan-Pyridine Scaffold

In the landscape of medicinal chemistry and drug development, the fusion of furan and pyridine rings within a single molecular entity creates a scaffold of considerable interest. The pyridine moiety is a cornerstone in pharmaceuticals, present in numerous approved drugs, where it often imparts desirable physicochemical properties such as improved solubility and bioavailability.[1] Concurrently, the furan ring is a prevalent motif in a vast array of bioactive natural products and synthetic compounds, recognized for its diverse biological activities.[2] The combination of these two heterocycles in the core structure of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine offers a versatile platform for the synthesis of novel derivatives with potential therapeutic applications, ranging from anticancer to antimicrobial agents.[3][4]

This guide provides a comprehensive and in-depth exploration of the synthesis of derivatives from the parent compound, Furan-2-ylmethyl-pyridin-2-ylmethyl-amine. We will delve into the detailed protocols for the synthesis of the core molecule itself, followed by step-by-step procedures for its derivatization through N-alkylation, N-acylation, and N-sulfonylation. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide a deeper understanding of the synthetic strategies.

I. Synthesis of the Core Scaffold: Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

The synthesis of the parent secondary amine, Furan-2-ylmethyl-pyridin-2-ylmethyl-amine, is most effectively achieved through a one-pot reductive amination reaction. This method involves the condensation of furfural with 2-aminomethylpyridine to form an intermediate imine, which is then reduced in situ to the desired secondary amine without the need for isolation of the imine.

Causality of the Reductive Amination Approach

Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[5] The reaction proceeds via two key steps: the formation of a C=N double bond (imine or enamine formation) and the subsequent reduction of this bond. The choice of catalyst is paramount to ensure high selectivity for the desired amine, minimizing side reactions such as the reduction of the starting aldehyde to an alcohol.[6] Catalysts based on nickel, cobalt, rhodium, and ruthenium have all demonstrated efficacy in the reductive amination of furan aldehydes.[6][7][8] For this specific transformation, a nickel-based catalyst like Raney® Nickel is a cost-effective and highly efficient choice, offering excellent yields under moderate reaction conditions.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product Reactants Furfural + 2-Aminomethylpyridine + Raney® Nickel (catalyst) + Methanol (solvent) Stirring Stir under H2 atmosphere (e.g., balloon or Parr apparatus) Room Temperature, 12-24h Reactants->Stirring Filtration Filter through Celite® to remove catalyst Stirring->Filtration Concentration Remove solvent under reduced pressure Filtration->Concentration Extraction Dissolve residue in EtOAc Wash with brine Concentration->Extraction Drying Dry organic layer (Na2SO4) Extraction->Drying Purification Column Chromatography (Silica gel, EtOAc/Hexane gradient) Drying->Purification Product Furan-2-ylmethyl-pyridin-2-ylmethyl-amine Purification->Product

Caption: Workflow for the synthesis of the parent amine.

Detailed Protocol: Synthesis of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Furfural96.091.0 g10.4 mmol
2-Aminomethylpyridine108.141.12 g10.4 mmol
Raney® Nickel (50% slurry in water)-~0.5 g-
Methanol (anhydrous)32.0450 mL-
Hydrogen (H₂) gas2.02Balloon-
Celite®---
Ethyl Acetate (EtOAc)88.11As needed-
Hexane86.18As needed-
Saturated Sodium Chloride (brine)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add furfural (1.0 g, 10.4 mmol) and 2-aminomethylpyridine (1.12 g, 10.4 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: Carefully add Raney® Nickel (~0.5 g of a 50% slurry in water, washed with methanol) to the reaction mixture.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 12-24 hours.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with a small amount of methanol.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with brine (2 x 20 mL). The brine wash helps to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

  • Characterization: Combine the fractions containing the pure product and remove the solvent to obtain Furan-2-ylmethyl-pyridin-2-ylmethyl-amine as a pale yellow oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

II. Derivatization of the Core Scaffold

The secondary amine functionality of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine serves as a versatile handle for the introduction of a wide range of substituents, allowing for the fine-tuning of the molecule's physicochemical and biological properties. The following sections detail the protocols for N-alkylation, N-acylation, and N-sulfonylation.

A. N-Alkylation of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

N-alkylation introduces an alkyl group onto the secondary amine, which can significantly impact the molecule's lipophilicity and steric profile. A common and effective method for N-alkylation of secondary amines is the reaction with an alkyl halide in the presence of a base.[8][9]

The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbon of the alkyl halide. A base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrogen halide byproduct that is formed, driving the reaction to completion. The choice of solvent is also important; a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product Reactants Parent Amine + Alkyl Halide + K2CO3 (base) + Acetonitrile (solvent) Stirring Stir at Room Temperature or gentle heating (e.g., 50 °C) Monitor by TLC Reactants->Stirring Filtration Filter to remove K2CO3 Stirring->Filtration Concentration Remove solvent under reduced pressure Filtration->Concentration Extraction Dissolve in EtOAc Wash with water and brine Concentration->Extraction Drying Dry organic layer (Na2SO4) Extraction->Drying Purification Column Chromatography (Silica gel, EtOAc/Hexane gradient) Drying->Purification Product N-Alkyl Derivative Purification->Product

Caption: Workflow for the N-alkylation of the parent amine.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Furan-2-ylmethyl-pyridin-2-ylmethyl-amine188.23500 mg2.66 mmol
Benzyl Bromide171.04455 mg2.66 mmol
Potassium Carbonate (K₂CO₃)138.21550 mg3.98 mmol
Acetonitrile (anhydrous)41.0520 mL-

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (500 mg, 2.66 mmol) in anhydrous acetonitrile (20 mL).

  • Addition of Base and Alkyl Halide: Add potassium carbonate (550 mg, 3.98 mmol) followed by benzyl bromide (455 mg, 2.66 mmol).

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC. Gentle heating to 50 °C may be required to drive the reaction to completion.

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate.

  • Purification: Follow the work-up and purification steps as described in the synthesis of the parent amine (Section I).

B. N-Acylation of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

N-acylation introduces an acyl group to the secondary amine, forming an amide. This transformation can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. The reaction is typically carried out using an acyl chloride or an acid anhydride in the presence of a base.[10]

The acylation of an amine with an acyl chloride is a nucleophilic acyl substitution reaction.[10] The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion yields the amide. A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the HCl generated during the reaction. The pyridine ring within the substrate itself can act as an internal catalyst, activating the acyl chloride to facilitate the acylation.[7]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product Reactants Parent Amine + Acyl Chloride + Triethylamine (base) + Dichloromethane (solvent) Stirring Stir at 0 °C to Room Temperature Monitor by TLC Reactants->Stirring Quenching Wash with aq. NaHCO3 Stirring->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Drying Dry organic layer (Na2SO4) Extraction->Drying Purification Column Chromatography (Silica gel, EtOAc/Hexane gradient) Drying->Purification Product N-Acyl Derivative Purification->Product

Caption: Workflow for the N-acylation of the parent amine.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Furan-2-ylmethyl-pyridin-2-ylmethyl-amine188.23500 mg2.66 mmol
Benzoyl Chloride140.57374 mg2.66 mmol
Triethylamine (Et₃N)101.19404 mg3.99 mmol
Dichloromethane (DCM, anhydrous)84.9320 mL-

Procedure:

  • Reaction Setup: Dissolve Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (500 mg, 2.66 mmol) and triethylamine (404 mg, 3.99 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath and add benzoyl chloride (374 mg, 2.66 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting amine.

  • Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove excess acid and triethylammonium chloride.

  • Purification: Follow the extraction, drying, and purification steps as described in the synthesis of the parent amine (Section I).

C. N-Sulfonylation of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

N-sulfonylation introduces a sulfonyl group to the secondary amine, forming a sulfonamide. Sulfonamides are a key functional group in a wide range of pharmaceuticals.

Similar to N-acylation, N-sulfonylation proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the HCl byproduct. Pyridine is often used as both the base and the solvent in this reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Furan-2-ylmethyl-pyridin-2-ylmethyl-amine188.23500 mg2.66 mmol
p-Toluenesulfonyl Chloride (TsCl)190.65507 mg2.66 mmol
Pyridine (anhydrous)79.1010 mL-

Procedure:

  • Reaction Setup: Dissolve Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (500 mg, 2.66 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask.

  • Addition of Sulfonyl Chloride: Add p-toluenesulfonyl chloride (507 mg, 2.66 mmol) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the organic layer with dilute HCl to remove pyridine, followed by a wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer and purify by column chromatography.

III. Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O stretch for amides, S=O stretch for sulfonamides).

IV. Conclusion

The synthetic protocols detailed in this guide provide a robust framework for the generation of a diverse library of derivatives based on the Furan-2-ylmethyl-pyridin-2-ylmethyl-amine scaffold. By understanding the underlying principles of each reaction, researchers can adapt and modify these procedures to synthesize novel compounds with tailored properties for various applications in drug discovery and materials science. The versatility of the secondary amine handle, coupled with the rich chemical space offered by the furan and pyridine rings, makes this scaffold a promising starting point for the development of new and innovative molecules.

References

  • Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18234. [Link]

  • Yao, Y., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 451-456. [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium hydroxide and cesium fluoride: powerful and selective bases for N-alkylation of amines, amides, and sulfonamides. The Journal of organic chemistry, 67(3), 674–683. [Link]

  • Clark, J. (2015). Explaining the reaction between acyl chlorides and amines. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2012). The Mannich reaction in the synthesis of N, S-containing heterocycles. Part 12. First example of aminomethylation involving 2-thioxonicotinamide derivatives: synthesis of 3, 5, 7, 11-tetraazatricyclo [7.3. 1.0 2, 7] tridec-2-ene-9-carboxamides. Russian Chemical Bulletin, 61(1), 136-140. [Link]

  • Wikipedia. (2023). Amine alkylation. [Link]

  • Chavan, S. P., et al. (2003). A mild and efficient method for the synthesis of N-alkylaminopyridines. Tetrahedron Letters, 44(30), 5645-5647. [Link]

  • Alsahib, S. A., & Ali, I. H. (2020). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. NeuroQuantology, 18(2). [Link]

  • S. M. A. Hakim, et al. (2011). Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. Journal of Chemical Crystallography, 41(11), 1704-1707. [Link]

  • Abdullahi, M., et al. (2016). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2, 5-dioxopyrrolidin-1-yl) methyl) urea. International Journal of Chemical and Biochemical Sciences, 9, 1-5. [Link]

  • LibreTexts. (2021). Heterocyclic Amines. Chemistry LibreTexts. [Link]

  • Singh, R., & Geetanjali. (2018). Green Synthesis, Characterization and Antidiabetic Activity of 2-Substituted Aryl/Alkyl-N-Aryl/Alkyl Imidazo[1,2-a]pyridin-3-amine Derivatives. Asian Journal of Chemistry, 30(5), 1141-1145. [Link]

  • Quora. (2016). Reactivity order is pyrrole>furan >thiophene . What is the reason? [Link]

  • Synthesis and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2023). Molecules, 28(23), 7856. [Link]

  • Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. (2021). World News of Natural Sciences, 37, 92-101. [Link]

  • Professor Dave Explains. (2021, March 1). Heterocycles Part 1: Furan, Thiophene, and Pyrrole [Video]. YouTube. [Link]

  • Synthesis of Arylsulphonamoyl Phe-Gly-Dipeptide Carboxamide Derivatives and Their In-Silico and In-Vitro Properties. (2021). Ukrainian Journal of Medical Science, 2(1), 1-10. [Link]

  • N′-[(E)-(Furan-2-yl)methylidene]-2-[4-(2-methylpropyl)phenyl]propanohydrazide. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1198–1199. [Link]

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Application Notes and Protocols for the Purification of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the purification of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine using silica gel column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols outlined herein are designed to ensure high purity of the final compound, a critical aspect of pharmaceutical research and development.

Introduction: The Rationale Behind Chromatographic Purification

Furan-2-ylmethyl-pyridin-2-ylmethyl-amine is a tertiary amine containing both a furan and a pyridine moiety. These heterocyclic rings are common scaffolds in medicinal chemistry, and the overall polarity of the molecule is of an intermediate nature. Successful purification of this compound is paramount to ensure that subsequent biological assays or chemical reactions are not compromised by impurities. Column chromatography is the method of choice for this purification due to its efficiency in separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.

The primary challenge in the chromatography of amines on silica gel is the potential for tailing. This phenomenon arises from the interaction of the basic amine with the acidic silanol groups on the surface of the silica gel, leading to poor separation and reduced yield. To counteract this, a basic modifier is often incorporated into the mobile phase to neutralize these acidic sites and ensure sharp, well-defined chromatographic bands.

Understanding the Physicochemical Properties of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

Table 1: Estimated Physicochemical Properties of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

PropertyEstimated ValueImplication for Chromatography
Molecular Weight~188.23 g/mol Standard chromatographic techniques are applicable.
PolarityIntermediateWill require a mobile phase of intermediate polarity for optimal elution.
BasicityBasic (tertiary amine)Prone to tailing on silica gel; a basic modifier in the eluent is recommended.
SolubilityLikely soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols.Provides flexibility in choosing a solvent for sample loading.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is crucial to perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation. TLC serves as a rapid and inexpensive pilot experiment.

Objective of TLC Analysis
  • To identify a solvent system that provides good separation between the desired product and any impurities.

  • To determine the retention factor (Rf) of the target compound. An ideal Rf value for column chromatography is typically between 0.2 and 0.4.[1]

  • To assess the potential for tailing and the effectiveness of a basic modifier.

Step-by-Step TLC Protocol
  • Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plate from the chamber and mark the solvent front. Visualize the separated spots under UV light (254 nm). Additional visualization can be achieved using staining agents like potassium permanganate or iodine.

  • Calculate Rf Values: The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Recommended TLC Solvent Systems to Screen

Based on the intermediate polarity of the target compound, the following solvent systems (v/v) are recommended for initial screening. To address the basicity of the amine, it is advisable to add a small percentage (0.5-1%) of triethylamine (TEA) or ammonia solution to the mobile phase.

  • Hexane:Ethyl Acetate (ranging from 9:1 to 1:1)

  • Pentane:Diethyl Ether (1:1)

  • Dichloromethane:Methanol (ranging from 99:1 to 95:5)

Column Chromatography Purification Protocol

This protocol details the steps for purifying Furan-2-ylmethyl-pyridin-2-ylmethyl-amine using silica gel column chromatography with a gradient elution. A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective for separating complex mixtures than an isocratic elution (constant solvent composition).[2][3]

Materials and Equipment
  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (HPLC grade): Hexane, Ethyl Acetate, Triethylamine (TEA)

  • Crude Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp for visualization

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC 1. TLC Analysis (Solvent System Optimization) Column_Prep 2. Column Packing (Slurry Method) TLC->Column_Prep Determines Eluent Sample_Prep 3. Sample Loading (Dry or Wet Loading) Column_Prep->Sample_Prep Elution 4. Gradient Elution Sample_Prep->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Separates Components Fraction_Analysis 6. TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling 7. Pooling of Pure Fractions Fraction_Analysis->Pooling Identifies Pure Fractions Solvent_Removal 8. Solvent Removal Pooling->Solvent_Removal Final_Product 9. Pure Product Solvent_Removal->Final_Product

Caption: Workflow for the purification of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine.

Step-by-Step Column Chromatography Protocol
  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material to be purified.

    • Secure the column in a vertical position.

    • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., Hexane with 1% TEA).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just above the silica bed. Crucially, do not let the column run dry. [1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully add this solution to the top of the silica bed using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the silica bed. This method is often preferred as it can lead to better resolution.

  • Elution:

    • Begin eluting the column with the initial, low-polarity solvent system determined from the TLC analysis (e.g., Hexane:Ethyl Acetate 95:5 + 1% TEA).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A suggested gradient is provided in the table below.

    • The flow rate should be controlled to allow for proper equilibration and separation.

  • Fraction Collection:

    • Collect the eluent in a series of numbered fractions. The size of the fractions will depend on the size of the column.

    • Monitor the separation by periodically analyzing the collected fractions by TLC.

  • Analysis and Product Isolation:

    • Spot every few fractions on a TLC plate to identify which fractions contain the pure desired product.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified Furan-2-ylmethyl-pyridin-2-ylmethyl-amine.

Recommended Gradient Elution Profile

The following is a suggested gradient profile for the purification. This should be optimized based on the results of the initial TLC analysis.

Table 2: Example Gradient Elution Profile

StepSolvent System (Hexane:Ethyl Acetate + 1% TEA)Column Volumes (CV)Purpose
195:52Elute non-polar impurities.
290:103Continue elution of less polar impurities.
385:155Elute the target compound.
470:303Elute more polar impurities.
550:502Flush the column of any remaining compounds.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor Separation Inappropriate solvent system.Re-optimize the solvent system using TLC. Consider a shallower gradient.
Column overloaded with crude material.Use a larger column or reduce the amount of sample loaded.
Tailing of the Product Spot Acidic nature of silica gel.Ensure the addition of a basic modifier (e.g., 1% TEA) to the eluent.
Compound Not Eluting Solvent system is not polar enough.Gradually increase the polarity of the mobile phase.
Cracked or Channeled Column Bed Improper column packing.Repack the column carefully, ensuring a uniform slurry and avoiding air bubbles.

Conclusion

The successful purification of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine by silica gel column chromatography is readily achievable by following a systematic approach. Careful optimization of the solvent system through TLC, proper column packing, and the use of a basic modifier to mitigate the acidic nature of the stationary phase are all critical factors for obtaining a high-purity product. The detailed protocol and troubleshooting guide provided in these application notes serve as a robust starting point for researchers in their synthetic and medicinal chemistry endeavors.

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Chemistry LibreTexts. (2021). Running a flash column. [Link]

  • Biotage. (2023). What is a Chromatography Gradient?[Link]

  • University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • MDPI. (2021). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • YouTube. (2023). Performing Column Chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]

  • Science Forums. (2011). Amine purification. [Link]

  • YouTube. (2025). What Is Gradient Elution In Chromatography?[Link]

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Application Notes and Protocols for Furan-2-ylmethyl-pyridin-2-ylmethyl-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Agrochemical Potential of a Hybrid Scaffold

In the relentless pursuit of novel and effective crop protection agents, the strategic combination of known bioactive moieties into hybrid molecules presents a promising avenue for discovery. Furan-2-ylmethyl-pyridin-2-ylmethyl-amine is a compound of significant interest, integrating two key heterocyclic scaffolds: furan and pyridine. Both of these rings are independently recognized as "privileged structures" in medicinal and agrochemical science, appearing in a multitude of biologically active compounds.[1][2]

The furan ring, an electron-rich aromatic heterocycle, is a core component of numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including antibacterial, antiviral, and notably, antifungal properties.[3][4] Its derivatives have been explored for their potential to combat various plant pathogens.[4] Similarly, the pyridine ring is a cornerstone of modern agrochemicals, forming the backbone of many successful fungicides, insecticides, and herbicides.[1] The unique electronic properties and metabolic stability conferred by the pyridine moiety make it an ideal building block for bioactive molecules.

The novel structure of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine, which covalently links these two powerful pharmacophores, suggests a synergistic or additive effect, potentially leading to a unique spectrum of activity or a novel mode of action. These application notes provide a comprehensive guide for researchers to synthesize, screen, and characterize the potential agrochemical applications of this promising compound. The following protocols are designed to be robust and self-validating, enabling researchers to generate reliable data on its fungicidal and insecticidal properties.

Synthesis of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine: A Practical Approach

A plausible and efficient method for the laboratory-scale synthesis of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine is via reductive amination. This two-step, one-pot reaction involves the formation of a Schiff base intermediate from furfural and 2-(aminomethyl)pyridine, followed by its in-situ reduction to the target secondary amine.

Protocol 1: Synthesis via Reductive Amination

Materials:

  • Furfural

  • 2-(Aminomethyl)pyridine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)pyridine (1.0 equivalent). Dissolve the amine in 1,2-dichloroethane (DCE) or methanol.

  • Schiff Base Formation: To the stirring solution, add furfural (1.0 equivalent) dropwise at room temperature. Allow the mixture to stir for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in the reaction solvent. Slowly add this reducing agent to the reaction mixture. Alternative: If using sodium borohydride, the reaction is typically run in methanol and the NaBH₄ (1.5 equivalents) is added portion-wise, monitoring for gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure Furan-2-ylmethyl-pyridin-2-ylmethyl-amine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part I: Evaluation of Fungicidal Activity

The presence of the furan moiety suggests a strong potential for antifungal activity.[4] The following protocols outline a tiered screening approach, from broad-spectrum in vitro assays to more specific in vivo plant-based evaluations.

Hypothesized Mechanism of Action

While the precise mechanism is unknown, the furan ring is a known precursor to compounds that can generate reactive oxygen species (ROS) upon metabolic activation, leading to cellular damage. Additionally, many pyridine-based fungicides act by inhibiting specific enzymes in the fungal respiratory chain or sterol biosynthesis pathways. A possible hypothesis is that Furan-2-ylmethyl-pyridin-2-ylmethyl-amine may act as a multi-target agent or possess a novel mechanism of action.

Protocol 2: In Vitro Antifungal Screening using a 96-Well Plate Assay

This high-throughput method allows for the rapid determination of the Minimum Inhibitory Concentration (MIC) against a panel of economically important plant pathogenic fungi.[5]

Target Organisms (Suggested Panel):

  • Botrytis cinerea (Gray Mold)

  • Fusarium graminearum (Fusarium Head Blight)

  • Alternaria solani (Early Blight)

  • Phytophthora infestans (Late Blight)

  • Pyricularia oryzae (Rice Blast)

Materials:

  • Pure Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Broth (PDB) or other suitable liquid media

  • Sterile 96-well microtiter plates

  • Fungal cultures of target pathogens

  • Spectrophotometer (plate reader)

  • Commercial fungicide (e.g., Azoxystrobin, Tebuconazole) as a positive control

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the liquid growth medium within the 96-well plate to achieve a range of concentrations (e.g., 200 µg/mL down to 0.1 µg/mL). Include a solvent control (DMSO only) and a negative control (medium only).

  • Inoculation: Prepare a standardized spore suspension or mycelial fragment suspension of each target fungus in the growth medium. Add the inoculum to each well of the 96-well plate.

  • Incubation: Cover the plates and incubate at the optimal temperature for each fungus (typically 20-25°C) for 48-96 hours, or until robust growth is observed in the negative control wells.

  • Data Collection: Measure the optical density (OD) at 600 nm using a microplate reader to quantify fungal growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth (or a significant reduction in OD compared to the control).

Data Presentation: Example MIC Values
Target FungusTest Compound MIC (µg/mL)Positive Control MIC (µg/mL)
Botrytis cinerea[Experimental Value][Experimental Value]
Fusarium graminearum[Experimental Value][Experimental Value]
Alternaria solani[Experimental Value][Experimental Value]
Phytophthora infestans[Experimental Value][Experimental Value]
Pyricularia oryzae[Experimental Value][Experimental Value]
Protocol 3: In Vivo Plant-Based Fungicidal Assay (Detached Leaf Model)

This assay provides a more realistic evaluation of the compound's ability to protect plant tissue from fungal infection.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., tomato for A. solani, wheat for F. graminearum)

  • Furan-2-ylmethyl-pyridin-2-ylmethyl-amine formulated as a sprayable solution (e.g., with a small amount of a non-ionic surfactant)

  • Spore suspension of the target pathogen

  • Moist chambers (e.g., Petri dishes with moist filter paper)

  • Commercial fungicide as a positive control

Procedure:

  • Compound Application: Spray the detached leaves with different concentrations of the test compound until runoff. Allow the leaves to air dry. Include a set of leaves sprayed with the formulation blank (solvent + surfactant) as a negative control.

  • Inoculation: Place a drop of the fungal spore suspension onto the center of each treated leaf.

  • Incubation: Place the inoculated leaves in moist chambers and incubate under appropriate light and temperature conditions to promote fungal growth and infection.

  • Disease Assessment: After 3-7 days, assess the disease severity by measuring the diameter of the necrotic lesion or by using a disease severity rating scale.

  • Efficacy Calculation: Calculate the percent disease control for each concentration relative to the negative control. Determine the EC₅₀ (Effective Concentration for 50% disease control).

Part II: Evaluation of Insecticidal Activity

The pyridine moiety is a well-established toxophore in many insecticides, including neonicotinoids.[1] Therefore, it is logical to screen Furan-2-ylmethyl-pyridin-2-ylmethyl-amine for insecticidal properties.

Hypothesized Mechanism of Action

Many pyridine-based insecticides act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, leading to hyperexcitation and death. It is plausible that Furan-2-ylmethyl-pyridin-2-ylmethyl-amine could interact with this or other neuronal targets.

Protocol 4: General Insecticidal Screening (Contact and Ingestion)

This protocol is designed to test for broad-spectrum insecticidal activity against a chewing and a sucking insect pest.

Target Organisms (Suggested Panel):

  • Chewing Insect: Cabbage Looper (Trichoplusia ni) larvae

  • Sucking Insect: Green Peach Aphid (Myzus persicae)

Materials:

  • Furan-2-ylmethyl-pyridin-2-ylmethyl-amine formulated for application

  • Cabbage or lettuce leaf discs

  • Ventilated containers or Petri dishes

  • Fine paintbrush for handling insects

  • Commercial insecticide (e.g., Imidacloprid, Spinosad) as a positive control

Procedure (Contact Toxicity - Aphids):

  • Treatment: Apply a known concentration of the test compound to leaf discs and allow them to dry.

  • Infestation: Transfer a cohort of adult aphids (e.g., 10-20) onto each treated leaf disc.

  • Incubation: Place the leaf discs in ventilated containers and maintain under controlled environmental conditions.

  • Mortality Assessment: Record the number of dead or moribund insects at 24, 48, and 72 hours post-treatment.

Procedure (Ingestion Toxicity - Cabbage Loopers):

  • Diet Incorporation: Incorporate the test compound at various concentrations into an artificial diet or apply it to the surface of cabbage leaf discs.

  • Exposure: Place one larva in each container with the treated diet/leaf disc.

  • Incubation: Maintain the containers under controlled conditions.

  • Mortality and Growth Inhibition Assessment: Record larval mortality at 24, 48, and 72 hours. Also, observe for any sublethal effects such as reduced feeding, stunted growth, or failure to molt.

Data Presentation: Example Mortality Data
Concentration (ppm)% Mortality (48h) - Myzus persicae% Mortality (48h) - Trichoplusia ni
1[Experimental Value][Experimental Value]
10[Experimental Value][Experimental Value]
100[Experimental Value][Experimental Value]
Positive Control[Experimental Value][Experimental Value]
Negative Control[Experimental Value][Experimental Value]

Data Analysis and Interpretation

For both fungicidal and insecticidal assays, dose-response data should be analyzed using probit or logit analysis to determine the EC₅₀ (for fungicides) or LC₅₀/LD₅₀ (for insecticides) values. These values are critical for comparing the potency of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine to that of commercial standards and for understanding its structure-activity relationships.

Visualizations

Experimental Workflow for Fungicidal Screening

Fungicidal_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Screening A Prepare Compound Stock Solution B Serial Dilutions in 96-Well Plate A->B C Inoculate with Fungal Spores B->C D Incubate (48-96h) C->D E Measure OD (Growth) D->E F Determine MIC E->F G Spray Detached Leaves F->G Promising Candidates H Inoculate with Pathogen G->H I Incubate in Moist Chamber H->I J Assess Disease Severity I->J K Calculate EC50 J->K

Caption: Workflow for fungicidal evaluation of test compounds.

Logical Relationship of Compound Components to Bioactivity

Bioactivity_Hypothesis Compound Furan-2-ylmethyl- pyridin-2-ylmethyl-amine Furan Furan Moiety Compound->Furan contains Pyridine Pyridine Moiety Compound->Pyridine contains Fungicidal Potential Fungicidal Activity Compound->Fungicidal Insecticidal Potential Insecticidal Activity Compound->Insecticidal Furan->Fungicidal suggests Pyridine->Fungicidal suggests Pyridine->Insecticidal suggests

Caption: Hypothesized bioactivity based on chemical structure.

Conclusion and Future Directions

These application notes provide a foundational framework for the systematic evaluation of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine as a potential agrochemical. The combination of the furan and pyridine scaffolds presents a compelling case for its investigation. Should initial screenings yield positive results, further studies should focus on elucidating its precise mode of action, expanding the scope of target pests and pathogens, and conducting preliminary toxicology and environmental fate studies. The exploration of this and similar hybrid molecules will undoubtedly contribute to the discovery of the next generation of crop protection solutions.

References

  • World Journal of Pharmaceutical Research. (n.d.). Pharmacological activity of furan derivatives: a review. Retrieved from [Link]

  • PubMed. (2016). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Retrieved from [Link]

  • PubChem. (n.d.). (furan-2-ylmethyl)(thiophen-2-ylmethyl)amine. Retrieved from [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • KrishiSanskriti. (n.d.). NOVEL INSECTICIDES FOR MANAGEMENT OF INSECT PESTS IN VEGETABLE CROPS : A REVIEW. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Novel Furan Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • PozeSCAF. (n.d.). Agro Chemical Discovery. Retrieved from [Link]

  • MDPI. (n.d.). High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective synthesis, characterization, and toxicological activity screening of some furan compounds as pesticidal agents. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles. Retrieved from [Link]

  • JoVE. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Retrieved from [Link]

  • ACS Publications. (n.d.). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate derivatives. Retrieved from [Link]

  • PubMed Central. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one against Culex pipiens L. larvae. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

Sources

Application Notes and Protocols for the Selective Functionalization of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the selective functionalization of the furan and pyridine rings within the bifunctional molecule, Furan-2-ylmethyl-pyridin-2-ylmethyl-amine. The disparate electronic natures of the electron-rich furan and electron-deficient pyridine moieties allow for a high degree of selectivity in chemical transformations. This document outlines detailed, validated protocols for electrophilic substitution on the furan ring and nucleophilic/radical substitution on the pyridine ring. Furthermore, a reliable method for the synthesis of the parent compound is provided. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a practical framework for the synthesis of novel derivatives with potential therapeutic applications.

Introduction: The Strategic Importance of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

The hybrid scaffold of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine presents a valuable platform for the generation of diverse chemical libraries in drug discovery. The furan moiety is a well-established bioisostere for phenyl rings and is present in numerous approved pharmaceuticals. The pyridine ring is also a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and its metabolic stability. The selective modification of either the furan or the pyridine ring allows for the systematic exploration of the structure-activity relationship (SAR) of novel compounds, making this scaffold particularly attractive for the development of new therapeutic agents.

The key to unlocking the synthetic potential of this molecule lies in understanding and exploiting the orthogonal reactivity of the two heterocyclic systems. The furan ring, being electron-rich, is highly susceptible to electrophilic attack, while the electron-deficient pyridine ring is a prime target for nucleophilic and radical substitutions. This intrinsic difference in reactivity forms the basis for the selective functionalization strategies detailed in this guide.

Synthesis of the Parent Compound: Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

A straightforward and efficient method for the synthesis of the title compound is reductive amination, a cornerstone reaction in medicinal chemistry for the formation of C-N bonds.[1][2][3] This approach involves the condensation of furfural with 2-aminomethylpyridine (also known as 2-picolylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Furfural Furfural Imine Imine Intermediate Furfural->Imine + Picolylamine 2-Aminomethylpyridine Picolylamine->Imine Product Furan-2-ylmethyl- pyridin-2-ylmethyl-amine Imine->Product [Reduction] (e.g., NaBH(OAc)₃)

Figure 1: Synthetic pathway for Furan-2-ylmethyl-pyridin-2-ylmethyl-amine via reductive amination.

Protocol 2.1: Reductive Amination Synthesis

Materials:

  • Furfural (1.0 eq.)

  • 2-Aminomethylpyridine (1.0 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-aminomethylpyridine (1.0 eq.) in DCM, add furfural (1.0 eq.) at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours, or until completion is confirmed by TLC or LC-MS analysis.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure Furan-2-ylmethyl-pyridin-2-ylmethyl-amine.

Selective Functionalization of the Furan Ring: Electrophilic Aromatic Substitution

The high electron density of the furan ring makes it significantly more reactive towards electrophiles than the pyridine ring.[4][5] This allows for a range of electrophilic aromatic substitution reactions to be performed selectively on the furan moiety. The existing substituent at the 2-position of the furan is an activating, ortho-, para-directing group. Therefore, electrophilic attack is expected to occur predominantly at the C5 position.

Start Furan-2-ylmethyl- pyridin-2-ylmethyl-amine Nitration Nitration (HNO₃/Ac₂O) Start->Nitration Halogenation Halogenation (NBS/DMF) Start->Halogenation Acylation Friedel-Crafts Acylation (Ac₂O/SnCl₄) Start->Acylation Nitro_Furan 5-Nitro-furan derivative Nitration->Nitro_Furan Halo_Furan 5-Halo-furan derivative Halogenation->Halo_Furan Acyl_Furan 5-Acyl-furan derivative Acylation->Acyl_Furan

Figure 2: Selective electrophilic substitution on the furan ring.

Protocol 3.1: Nitration of the Furan Ring

Due to the acid-sensitivity of the furan ring, harsh nitrating conditions (e.g., HNO₃/H₂SO₄) should be avoided. Acetyl nitrate, a milder nitrating agent, is the reagent of choice.[6]

Materials:

  • Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (1.0 eq.)

  • Acetic anhydride (Ac₂O)

  • Fuming nitric acid (HNO₃)

  • Pyridine (optional, for work-up)

  • Ice-water

Procedure:

  • Prepare acetyl nitrate in situ by slowly adding fuming nitric acid to ice-cold acetic anhydride with stirring. Maintain the temperature below 10 °C.

  • In a separate flask, dissolve Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (1.0 eq.) in acetic anhydride.

  • Cool the solution of the substrate to -10 °C to 0 °C.

  • Slowly add the pre-formed acetyl nitrate solution to the substrate solution, maintaining the low temperature.

  • Stir the reaction at low temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture onto ice-water and neutralize carefully with a base such as sodium bicarbonate or pyridine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 3.2: Halogenation of the Furan Ring

Direct halogenation with Br₂ or Cl₂ can lead to polysubstitution and decomposition. N-halosuccinimides (NBS or NCS) in a polar aprotic solvent like DMF provide a milder and more selective method for monohalogenation.[6]

Materials:

  • Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (1.0 eq.)

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (1.05 eq.)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (1.0 eq.) in DMF.

  • Cool the solution to 0 °C.

  • Add NBS or NCS (1.05 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Protocol 3.3: Friedel-Crafts Acylation of the Furan Ring

Classical Friedel-Crafts conditions with strong Lewis acids like AlCl₃ can cause polymerization of the furan ring. Milder Lewis acids such as SnCl₄ or the use of acetic anhydride with a catalytic amount of a protic acid are preferred.[2]

Materials:

  • Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (1.0 eq.)

  • Acetic anhydride (Ac₂O) (1.1 eq.)

  • Tin(IV) chloride (SnCl₄) (1.1 eq.) or a catalytic amount of phosphoric acid

  • Dichloromethane (DCM)

Procedure (using SnCl₄):

  • Dissolve Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (1.0 eq.) and acetic anhydride (1.1 eq.) in DCM.

  • Cool the solution to 0 °C.

  • Slowly add SnCl₄ (1.1 eq.) to the reaction mixture.

  • Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry, and concentrate.

  • Purify by column chromatography.

Selective Functionalization of the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it amenable to nucleophilic and radical substitution reactions, while being unreactive under the mild electrophilic conditions used for the furan ring.

Start Furan-2-ylmethyl- pyridin-2-ylmethyl-amine Chichibabin Chichibabin Amination (NaNH₂/liq. NH₃) Start->Chichibabin Minisci Minisci Alkylation (R-COOH, AgNO₃, (NH₄)₂S₂O₈) Start->Minisci Amino_Pyridine Amino-pyridine derivative Chichibabin->Amino_Pyridine Alkyl_Pyridine Alkyl-pyridine derivative Minisci->Alkyl_Pyridine

Figure 3: Selective functionalization of the pyridine ring.

Protocol 4.1: Chichibabin-type Amination of the Pyridine Ring

The Chichibabin reaction introduces an amino group onto the pyridine ring, typically at the C2 or C6 position, using a strong nucleophile like sodium amide.[1] For the substrate , the C6 position is the most likely site of amination.

Materials:

  • Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (1.0 eq.)

  • Sodium amide (NaNH₂) (2.0-3.0 eq.)

  • Toluene or Xylene

  • Liquid ammonia (optional, as solvent)

Procedure:

  • Caution: Sodium amide is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • To a suspension of sodium amide (2.0-3.0 eq.) in dry toluene, add a solution of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (1.0 eq.) in dry toluene.

  • Heat the reaction mixture to reflux (110-140 °C) for several hours. The reaction progress can be monitored by the evolution of hydrogen gas.

  • Cool the reaction mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Protocol 4.2: Minisci-type Radical Alkylation of the Pyridine Ring

The Minisci reaction is a powerful method for the C-H alkylation of electron-deficient heterocycles using radicals generated from carboxylic acids.[7] This reaction typically shows a preference for the C2 and C4 positions of the pyridine ring.

Materials:

  • Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (1.0 eq.)

  • Carboxylic acid (R-COOH) (3.0 eq.)

  • Silver nitrate (AgNO₃) (0.2 eq.)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (3.0 eq.)

  • Acetonitrile/Water solvent mixture

Procedure:

  • Dissolve Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (1.0 eq.) and the carboxylic acid (3.0 eq.) in a mixture of acetonitrile and water.

  • Add silver nitrate (0.2 eq.).

  • Heat the mixture to 60-80 °C.

  • Add a solution of ammonium persulfate (3.0 eq.) in water dropwise over a period of 30 minutes.

  • Continue heating for 1-3 hours, monitoring the reaction by TLC.

  • Cool the reaction, dilute with water, and basify with aqueous ammonia or sodium carbonate.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Summary of Selective Functionalization Strategies

Reaction TypeTarget RingReagentsPosition(s) of Functionalization
Nitration FuranHNO₃/Ac₂OC5
Halogenation FuranNBS or NCS in DMFC5
Acylation FuranAc₂O/SnCl₄C5
Amination PyridineNaNH₂C6
Alkylation PyridineR-COOH, AgNO₃, (NH₄)₂S₂O₈C4 and/or C6

Conclusion

The Furan-2-ylmethyl-pyridin-2-ylmethyl-amine scaffold offers a rich platform for the development of novel chemical entities. The distinct electronic properties of the furan and pyridine rings provide a robust handle for achieving high levels of selectivity in a variety of chemical transformations. The protocols outlined in this application note serve as a validated starting point for the synthesis and derivatization of this versatile molecule, enabling researchers to efficiently explore its chemical space in the pursuit of new therapeutic agents.

References

  • Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Electrophilic Reactions of Furan. ChemicalBook.
  • Nucleophilic substitution of pyridine. YouTube.
  • There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as.
  • Electrophilic Substitution in Pyrrole (Reactivity and Orient
  • Heterocycles Part 1: Furan, Thiophene, and Pyrrole. YouTube.
  • An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan. Benchchem.
  • Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi.
  • Chichibabin reaction. Wikipedia.
  • Friedel-Crafts acylation of furan [closed]. Chemistry Stack Exchange.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive amination of aldehydes with sodium borohydride-silica gel system. SciSpace.
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
  • Reductive amination of furfural to furfurylamine. Taylor & Francis eBooks.
  • Unified ionic and radical C-4 alkylation and aryl
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Benchchem.
  • Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride.
  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Synthesis and Characteriz
  • Why does nucleophilic aromatic substitution occur
  • Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines.
  • US2490006A - Process of nitrating furan derivatives.
  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst.
  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
  • A Sulfone-Based Strategy for the Preparation of 2,4-Disubstituted Furan Derivatives.
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • C‐2 and C‐4‐selective alkylation of protonated pyridine through C−C.
  • The Friedel-Crafts Reaction with Furans. UNI ScholarWorks.
  • Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite.
  • US20240060006A1 - Tuning sulfonation and controlling oleo-furan surfactant compositions.
  • Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Benchchem.
  • THE STRUCTURE OF NITROFURAN AND THE MECHANISM OF NITRATION IN THE FURAN SERIES. Journal of the American Chemical Society.
  • Chichibabin pyridine synthesis. Chemistry Notes.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing.
  • Halogenation effects in intramolecular furan Diels-Alder reactions: Broad scope synthetic and computational studies.
  • Mechanism of the Nitration of Furans. I. Conversion of the Nitration Intermediate Derived from Furfural into 5-Nitro-2-furfural Diacetate.
  • Chichibabin pyridine synthesis. Wikipedia.
  • Practical and Regioselective Synthesis of C-4-Alkyl
  • Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. Zenodo.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. ChemRxiv.
  • Why does the nitration of furan require HNO3 and acetic anhydride?. Quora.

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-FPMA-2026-02

Version: 1.0

Introduction

Welcome to the technical support guide for Furan-2-ylmethyl-pyridin-2-ylmethyl-amine. This molecule, synthesized typically via the reductive amination of furfural with 2-picolylamine (pyridin-2-ylmethanamine), presents a unique set of purification challenges due to the combined chemical nature of its furan, pyridine, and secondary amine moieties. The furan ring is sensitive to acidic conditions, while the basicity of the pyridine and secondary amine groups can lead to problematic interactions during chromatographic purification on standard silica gel.[1][2][3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical principles to empower researchers to make informed decisions and adapt these methodologies to their specific experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. Is this normal?

A1: Yes, it is common for the crude product of this reductive amination to be a dark-colored oil. The coloration can arise from several sources:

  • Furfural Polymerization: Furfural, the starting material, is prone to self-polymerization, especially in the presence of trace acids or upon heating, forming dark, resinous materials.[1][2]

  • Impurity Formation: The reaction can generate a variety of colored byproducts.

  • Air Oxidation: Amines, in general, can be susceptible to air oxidation over time, which often leads to discoloration.

The presence of a dark oil does not necessarily indicate a failed reaction, but it underscores the necessity of a robust purification strategy.

Q2: What are the primary impurities I should expect?

A2: Understanding the potential impurities is critical for designing an effective purification scheme. Based on the standard synthesis route, you should anticipate:

  • Unreacted Starting Materials: Furfural and 2-picolylamine.

  • Imine Intermediate: The Schiff base formed between furfural and 2-picolylamine prior to reduction.

  • Over-reduction Products: Reduction of the furan ring to its tetrahydrofuran (THF) analogue. This is particularly relevant if using aggressive reducing agents like catalytic hydrogenation under harsh conditions.

  • Bis-amine Byproduct: Reaction of the product amine with another molecule of furfural and subsequent reduction, leading to a tertiary amine.

  • Furfural-derived Byproducts: As mentioned, polymers or self-condensation products of furfural.

G cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_impurities Potential Impurities Furfural Furfural Imine Imine Intermediate Furfural->Imine Unreacted Unreacted Starting Materials Furfural->Unreacted Byproducts Side-Reaction Products (e.g., Tertiary Amine, Polymers) Furfural->Byproducts Polymerization Picolylamine 2-Picolylamine Picolylamine->Imine Picolylamine->Unreacted Product Desired Product (Furan-2-ylmethyl-pyridin-2-ylmethyl-amine) Imine->Product Reduction OverReduced Over-Reduced Product (THF derivative) Product->OverReduced Over-reduction Product->Byproducts Side Reaction

Sources

strategies for improving the purity of synthesized Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. As a secondary amine containing both a pyridine and a furan moiety, this compound presents unique challenges during purification. This guide provides in-depth, field-proven insights into troubleshooting common issues and optimizing purity, moving beyond simple protocols to explain the underlying chemical principles.

The primary synthetic route to this target is the reductive amination between furfural and pyridin-2-yl-methanamine. While efficient, this reaction can generate a profile of closely-related impurities that complicate isolation. This guide will equip you with the strategies to identify, separate, and eliminate these impurities, ensuring the high purity required for downstream applications.

Troubleshooting Guide & Common Impurity Analysis

This section addresses the most frequent challenges encountered during the synthesis and purification of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine.

Question 1: My initial purity analysis (TLC, LC-MS) shows multiple spots/peaks. What are the most likely impurities?

Answer: Following a typical reductive amination, the crude product mixture often contains several species besides the desired secondary amine. Understanding these potential byproducts is the first step toward devising an effective purification strategy.

The most common impurities are summarized in the table below.

Impurity NameStructureOriginKey Characteristics & Removal Strategy
I. Furfural AldehydeUnreacted starting materialVolatile, non-basic. Can be removed by aqueous workup, but best separated by acid-base extraction or chromatography.
II. Pyridin-2-yl-methanamine Primary AmineUnreacted starting materialBasic, more polar than the product. Can be separated by careful chromatography or acid-base extraction.
III. Imine Intermediate N-(furan-2-ylmethylene)pyridin-2-yl-methanamineIncomplete reductionUnstable, especially to hydrolysis. Can be forced to completion by adding more reducing agent or removed during aqueous workup (hydrolyzes back to starting materials).
IV. Furfuryl Alcohol AlcoholOver-reduction of furfuralNeutral, polar. Can be generated if a harsh reducing agent like NaBH₄ is used before imine formation is complete[1]. Removed by acid-base extraction or chromatography.
V. Furan Ring-Opened Products Various dicarbonyls/acidsDegradation of the furan moietyCan occur under strongly acidic conditions[2]. Avoid prolonged exposure to strong acids. Removed by chromatography or basic wash if acidic.
Question 2: My amine product is streaking severely on my silica gel TLC plate and column. How can I achieve good separation?

Answer: This is the most common issue when purifying amines on silica gel. Silica is slightly acidic, leading to strong, non-specific binding with basic amines. This interaction results in broad, streaking bands and poor separation[3]. There are three primary solutions to this problem:

  • Mobile Phase Modification: The most straightforward approach is to neutralize the acidic sites on the silica gel by modifying your mobile phase.

    • Add a Competing Base: Incorporate a small amount of a volatile base into your eluent system. A common starting point is a mixture of Dichloromethane/Methanol with 0.5-2% triethylamine (TEA) or ammonium hydroxide[3][4]. The added base competes with your product for the acidic silanol groups, allowing for smooth elution.

  • Change the Stationary Phase: If mobile phase modification is insufficient, using a different stationary phase is highly effective.

    • Basic Alumina: Alumina can be obtained in acidic, neutral, or basic grades. Basic alumina is an excellent choice for the purification of amines as it eliminates the problematic acid-base interaction[5][6].

    • Amine-Functionalized Silica: Specialty phases, such as amine-functionalized silica (KP-NH), are designed specifically for purifying basic compounds and often provide superior resolution[7].

  • Use Reversed-Phase Chromatography: For polar amines, reversed-phase (e.g., C18) chromatography can be very effective. To ensure good retention and peak shape, the mobile phase should be buffered at an alkaline pH (typically 2 pH units above the amine's pKa) to keep the amine in its neutral, more hydrophobic form[7]. A common mobile phase would be a gradient of acetonitrile in water with 0.1% TEA[7].

Question 3: My final product has a yellow or brown tint and seems to degrade upon standing. What is causing this, and how can I prevent it?

Answer: The discoloration and instability are likely due to two factors: oxidation of the amine and/or degradation of the furan ring.

  • Amine Oxidation: Secondary amines can be susceptible to air oxidation, especially in the presence of light or trace metal impurities. This often forms colored byproducts.

  • Furan Instability: The furan ring is an electron-rich heterocycle that can be susceptible to oxidative cleavage and polymerization, particularly under acidic conditions[8][9].

Prevention and Mitigation Strategies:

  • Work Under Inert Atmosphere: When possible, conduct the final purification steps (like solvent evaporation) and storage under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Avoid Strong Acids: During acid-base extractions, use dilute acids (e.g., 1M HCl) and minimize the contact time. Prolonged exposure to concentrated acid can promote furan ring-opening[2].

  • Store Properly: Store the purified product in a sealed, amber vial at low temperatures (e.g., in a refrigerator or freezer) to protect it from light and slow down degradation pathways.

  • Consider Salt Formation: For long-term storage, converting the amine to its hydrochloride salt can significantly improve stability. The protonated amine is much less susceptible to oxidation.

Step-by-Step Purification Protocols

Here we provide detailed methodologies for the most effective purification strategies. The choice of method depends on the scale of the reaction and the specific impurity profile, as guided by the decision tree below.

purification_decision_tree start Crude Reaction Mixture check_impurities Analyze by TLC/LC-MS Identify Major Impurities start->check_impurities large_scale Large Scale (>5g)? Significant Non-Basic Impurities? check_impurities->large_scale Yes small_scale Small Scale (<5g) or Mainly Amine Impurities check_impurities->small_scale No acid_base Perform Acid-Base Extraction (Protocol 1) large_scale->acid_base Yes column_chrom Perform Column Chromatography (Protocol 2) large_scale->column_chrom No column_needed Purity Still Insufficient? (e.g., unreacted primary amine) acid_base->column_needed column_needed->column_chrom Yes final_polish Final Polishing or High Purity Needed? column_needed->final_polish No column_chrom->final_polish small_scale->column_chrom recrystallize Perform Salt Recrystallization (Protocol 3) final_polish->recrystallize Yes final_product Pure Product (>98%) final_polish->final_product No recrystallize->final_product

Caption: Purification strategy decision workflow.

Protocol 1: Bulk Purification via Acid-Base Extraction

This technique is ideal for removing neutral or acidic impurities (e.g., unreacted furfural, furfuryl alcohol) from your basic amine product on a larger scale.[10]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated amine product will move into the aqueous layer.[11]

  • Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with fresh portions of 1M HCl to ensure all amine has been transferred. Combine all aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) or a saturated sodium carbonate (Na₂CO₃) solution with stirring until the pH is >10 (verify with pH paper). You may observe the free amine precipitating or making the solution cloudy.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract three times with fresh portions of ethyl acetate or DCM. The neutral, free amine will now transfer back into the organic layer.[12]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Protocol 2: High-Purity Separation by Flash Column Chromatography

This method is used to separate the target compound from closely related basic impurities, such as unreacted pyridin-2-yl-methanamine.

  • Adsorbent and Solvent System Selection:

    • Stationary Phase: Use standard silica gel (60 Å, 40-63 µm).

    • Mobile Phase: A good starting point is a gradient of methanol in dichloromethane (DCM) with 1% triethylamine (TEA) added to prevent streaking. For example, start with 100% DCM + 1% TEA and gradually increase to 5% Methanol / 94% DCM / 1% TEA. Determine the optimal solvent system by TLC analysis first.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude or partially purified amine in a minimal amount of DCM. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as the column runs to elute your product. The less polar product should elute before the more polar starting primary amine.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure. To remove the last traces of TEA, you may need to co-evaporate with DCM or dissolve the residue in ether and re-evaporate.

Protocol 3: Final Polishing via Recrystallization of the Hydrochloride Salt

Recrystallization is an excellent final step to achieve high analytical purity. Since the free amine is likely an oil or low-melting solid, converting it to a crystalline salt is the most effective approach.[3][13]

  • Salt Formation: Dissolve the purified amine (from Protocol 1 or 2) in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate (approx. 5-10 mL per gram).

  • Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and allow it to air dry.

  • Recrystallization: Select a suitable solvent system for recrystallization. A mixture of polar and non-polar solvents, such as ethanol/ethyl acetate or methanol/diethyl ether, often works well.

    • Dissolve the crude salt in a minimum amount of the hot polar solvent (e.g., ethanol).

    • Slowly add the non-polar solvent (e.g., ethyl acetate) until the solution becomes slightly cloudy.

    • Add a drop or two of the polar solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

  • (Optional) Free-Basing: If the free amine is required, the pure salt can be dissolved in water, basified with NaOH or Na₂CO₃, and extracted into an organic solvent as described in Protocol 1 (Steps 4-6).[14]

Synthesis & Impurity Formation Pathway

The following diagram illustrates the reductive amination pathway and highlights the origin points of common impurities.

synthesis_pathway cluster_reactants Starting Materials cluster_side_products Side Products & Impurities furfural Furfural (Aldehyde) imine Imine Intermediate furfural->imine Condensation (-H₂O) over_reduction Furfuryl Alcohol furfural->over_reduction Over-reduction (e.g., with NaBH₄) unreacted_aldehyde Unreacted Furfural furfural->unreacted_aldehyde Incomplete Reaction amine Pyridin-2-yl-methanamine (Primary Amine) amine->imine Condensation (-H₂O) unreacted_amine Unreacted Primary Amine amine->unreacted_amine Incomplete Reaction product Furan-2-ylmethyl- pyridin-2-ylmethyl-amine (Desired Product) imine->product Reduction reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->imine

Caption: Reductive amination pathway and impurity origins.

By understanding the nature of potential impurities and applying a systematic approach to purification, researchers can confidently obtain Furan-2-ylmethyl-pyridin-2-ylmethyl-amine of high purity, suitable for the most demanding applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Novel Furan Derivatives | PDF | Amine | Chemistry. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Reddit. (n.d.). Amine workup : r/Chempros. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Organic Reactions. (n.d.). Oxidative Cleavage of Furans. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Furan. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • ACS Publications - Organic Process Research & Development. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]

  • ScienceDirect. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Reddit. (n.d.). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • PMC. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Publications - Energy & Fuels. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Retrieved from [Link]

  • Reddit. (n.d.). Chromotography with free amines? : r/chemhelp. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

Sources

catalyst poisoning and deactivation in Furan-2-ylmethyl-pyridin-2-ylmethyl-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CAT-7392-FP Topic: Catalyst Poisoning & Deactivation in Furan-2-ylmethyl-pyridin-2-ylmethyl-amine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Double-Heterocycle" Challenge

You are encountering difficulties in the reductive amination of Furfural and 2-(Aminomethyl)pyridine (or the inverse pair: Pyridine-2-carboxaldehyde + Furfurylamine). This is a classic "Double-Heterocycle" problem.

Unlike standard aliphatic reductive aminations, this reaction presents a triad of deactivation mechanisms:

  • Competitive Adsorption (Pyridine Poisoning): The pyridine nitrogen (

    
    -donor) binds irreversibly to Lewis acidic metal sites (Pd, Pt), blocking H₂ activation.
    
  • Polymerization/Fouling (Furan Sensitivity): The furan ring is acid-sensitive. On acidic supports (or if Lewis acids are added to activate the imine), furan initiates ring-opening polymerization, coating the catalyst in oligomeric "gum."

  • Product Inhibition (Chelation): The product, Furan-2-ylmethyl-pyridin-2-ylmethyl-amine, is a bidentate ligand. It can chelate the metal center more strongly than the reactants, effectively "capping" the catalyst after turnover.

Module 1: The Chemistry of Deactivation (Root Cause Analysis)

To solve the issue, we must visualize the invisible competition occurring on your catalyst surface.

The Poisoning Pathway Diagram

The following diagram illustrates the intended reaction versus the three primary deactivation pathways.

ReactionPathways Reactants Furfural + 2-Picolylamine Imine Imine Intermediate (Schiff Base) Reactants->Imine -H2O (Condensation) PoisonedCat Poisoned Catalyst (Inactive) Reactants->PoisonedCat Pyridine N-Binding (Competitive Adsorption) Product Target Amine (Bidentate Ligand) Imine->Product +H2 (Reduction) SideProduct Polymer/Coke (Furan Ring Opening) Imine->SideProduct Acidic Support (Polymerization) Product->PoisonedCat Product Chelation (Self-Poisoning) Catalyst Active Catalyst (Pd/C or Rh/C) Catalyst->Imine Activates

Figure 1: Reaction network showing how the pyridine reactant and the bidentate amine product compete for active sites, while furan sensitivity leads to fouling.

Module 2: Troubleshooting Guide (Symptom-Based)

Identify your specific failure mode below to find the corresponding resolution.

Issue 1: Reaction Stalls at ~50% Conversion

Symptom: H₂ uptake starts strong but stops abruptly. Adding fresh catalyst restarts the reaction briefly.

  • Diagnosis: Product Inhibition. The secondary amine product is accumulating and chelating the metal surface, preventing further substrate adsorption.

  • Resolution:

    • Increase Temperature: Raising T (e.g., from 25°C to 50-60°C) increases the desorption rate of the product from the catalyst surface.

    • Change Catalyst: Switch from Pd/C to Rh/Al₂O₃ or Pt/C . Rhodium is less susceptible to nitrogen poisoning than Palladium in this specific matrix [1].

    • Solvent Switch: Use a protic solvent (Methanol/Ethanol). Solvation of the amine product by methanol helps pull it off the catalyst surface.

Issue 2: Low Yield & Dark/Tarry Reaction Mixture

Symptom: The solution turns dark brown/black. Filtration is difficult (catalyst is sticky). NMR shows broad peaks (oligomers).

  • Diagnosis: Furan Polymerization (Fouling). The catalyst support is likely too acidic, or you added an acid promoter (e.g., Acetic Acid) which triggered furan ring opening.

  • Resolution:

    • Remove Acid Additives: Do not use acetic acid or HCl to "activate" the imine. The furan ring cannot tolerate it.

    • Check Support Acidity: Avoid acidic supports like Zeolites or unwashed Carbon. Use BaSO₄ or Al₂O₃ supported catalysts (e.g., Pd/BaSO₄ or Rh/Al₂O₃) which are neutral/basic.

    • Pre-form the Imine: Conduct the condensation step (Aldehyde + Amine) before adding the catalyst. Use molecular sieves to remove water, then filter and hydrogenate the clean imine. This prevents aldehyde-catalyst interactions.

Issue 3: Over-Reduction (Ring Saturation)

Symptom: Mass spec shows M+4 or M+6 peaks. You are hydrogenating the furan (to tetrahydrofuran) or the pyridine (to piperidine).

  • Diagnosis: Lack of Chemoselectivity. The catalyst is too active for the aromatic rings.

  • Resolution:

    • Poison the Catalyst (Intentionally): Paradoxically, adding a trace of sulfur (e.g., thiophene-doped catalyst) or using "Sulfided Platinum" (Pt(S)/C) can kill the sites responsible for ring hydrogenation while leaving the sites for C=N reduction active.

    • Pressure Control: Reduce H₂ pressure. Ring hydrogenation typically requires higher pressures (>10 bar) than imine reduction (1-3 bar). Keep pressure below 5 bar .

Module 3: Optimized Protocol (The "Self-Validating" Workflow)

This protocol uses a Rh/Al₂O₃ system, which literature suggests offers the highest selectivity (92%+) for furfural amination by minimizing ring opening [1].

Materials
  • Reactants: Furfural (1.0 eq), 2-(Aminomethyl)pyridine (1.05 eq).

  • Catalyst: 5 wt% Rh/Al₂O₃ (Loading: 2 mol% metal relative to substrate). Alternative: 5% Pt/C (sulfided).

  • Solvent: Methanol (Anhydrous).

  • Additives: 4Å Molecular Sieves (activated).

Step-by-Step Methodology
  • Imine Pre-formation (Critical Step):

    • Mix Furfural and 2-(Aminomethyl)pyridine in Methanol (0.5 M concentration).

    • Add 4Å Molecular Sieves (200 mg/mmol).

    • Stir at Room Temperature (RT) for 2-4 hours.

    • Validation: Check by TLC or crude NMR. Ensure aldehyde peak (-CHO) disappears. Do not proceed to hydrogenation until imine is formed. This prevents free furfural from polymerizing on the metal.

  • Catalyst Addition:

    • Filter off the molecular sieves (sieves can grind catalyst, creating fines).

    • Transfer the clear imine solution to the hydrogenation vessel.

    • Add Rh/Al₂O₃ catalyst under inert atmosphere (N₂ or Ar).

  • Hydrogenation:

    • Purge vessel 3x with N₂, then 3x with H₂.

    • Set Pressure: 3-5 bar (Low pressure favors C=N reduction over Ring reduction).

    • Set Temperature: 40°C (Slight heat prevents product inhibition).

    • Stir Rate: >1000 RPM (Mass transfer is critical).

  • Workup:

    • Filter catalyst through Celite.

    • Evaporate solvent.

    • Result: The product should be a light yellow oil. If dark, polymerization occurred.

Module 4: Decision Tree for Optimization

Use this logic flow to adjust your next experiment.

TroubleshootingTree Start Start: Analyze Crude Reaction CheckConversion Is Conversion > 90%? Start->CheckConversion CheckPurity Is Product Pure? CheckConversion->CheckPurity Yes LowConv Low Conversion CheckConversion->LowConv No Q_RingOpen Are rings saturated (M+4/M+6)? CheckPurity->Q_RingOpen No Q_Poison Does adding fresh cat restart reaction? LowConv->Q_Poison Impure High Conversion / Low Purity Sol_ProdInhib Product Inhibition: Increase Temp (50°C) Use Protic Solvent Q_Poison->Sol_ProdInhib No (Cat dead) Sol_Poison Pyridine Poisoning: Switch to Rh/Al2O3 or Increase Loading Q_Poison->Sol_Poison Yes (Sites blocked) Sol_OverRed Over-Reduction: Lower Pressure (<5 bar) Use Sulfided Pt Q_RingOpen->Sol_OverRed Yes Sol_Polymer Polymerization: Remove Acid Additives Pre-form Imine Q_RingOpen->Sol_Polymer No (Tarry/Dark)

Figure 2: Decision matrix for diagnosing reaction failures based on conversion and purity data.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Triacetoxyborohydride (STAB) instead of catalytic hydrogenation to avoid poisoning? A: Yes, and for small-scale (mg to g) synthesis, this is often preferred. STAB (NaBH(OAc)₃) is mild and chemoselective. However, you must ensure the reaction remains strictly anhydrous to prevent hydrolysis of the furan imine. If scaling up (>100g), heterogeneous hydrogenation (Rh/C or Pt/C) is more economical and avoids boron waste [2].

Q: Why does my Pd/C catalyst catch fire when I filter it after this specific reaction? A: This is a safety critical issue. Pyridine derivatives can displace hydrogen from the Pd surface, but the catalyst remains highly active. Furthermore, furan polymers (coke) can trap solvent and hydrogen. Always keep the filter cake wet with water or an inert solvent (like toluene) before disposal. Do not suck the filter cake dry under air.

Q: Should I add Acetic Acid to speed up the imine formation? A: Proceed with extreme caution. While standard reductive aminations benefit from acid catalysis, furan is acid-sensitive (forming 1,4-dicarbonyls via ring opening). If you must use acid, use a weak acid like trace acetic acid and keep the temperature low (<25°C), or switch to a Lewis Acid compatible with furan (e.g., Ti(OiPr)₄) for the imine formation step [3].

References

  • Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 2011. Key Finding: Rh/Al₂O₃ demonstrated 92% selectivity, minimizing furan ring opening compared to Ni or Pd catalysts.

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 2019.[1] Key Finding: Comprehensive review of hydride donors vs. hydrogenation, highlighting the efficacy of STAB for heterocycles.

  • A DFT study of furan hydrogenation and ring opening on Pd(111). Catalysis Science & Technology, 2013.[2] Key Finding: Explains the mechanism of furan ring opening (via hydrofuran intermediate) and why avoiding high H surface coverage helps selectivity.

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Reaction Chemistry & Engineering, 2022. Key Finding: Discusses the role of acidic additives in controlling the hydrogenation of pyridine rings vs. nitrile/imine groups.

Sources

addressing inconsistent results in assays with Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (FMPA)

A Guide to Troubleshooting Inconsistent Assay Results

Welcome to the technical support guide for Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (FMPA). As Senior Application Scientists, we understand that achieving reproducible and reliable data is paramount to your research. This guide is designed to help you navigate and resolve common issues encountered during biochemical and cell-based assays involving FMPA, a compound containing both furan and pyridine moieties. These structural features, while common in medicinal chemistry, can present unique challenges.[1][2][3]

This resource is structured in a question-and-answer format to directly address the inconsistent results you may be observing. We will delve into the root causes of these issues and provide detailed, field-proven protocols to diagnose and rectify them.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section covers the essential first steps for handling and preparing FMPA to prevent issues before they begin.

Q1: What is the best way to dissolve and store FMPA?

A1: Proper solubilization and storage are critical for maintaining the integrity and activity of FMPA.[4] We recommend the following best practices:

  • Solvent Selection: Start with 100% dimethyl sulfoxide (DMSO). FMPA, like many small molecules, is typically received as a powder and should be dissolved in a suitable organic solvent to create a high-concentration stock solution (e.g., 10-20 mM).[5][6] The pyridine motif generally aids solubility.[7][8]

  • Stock Solution Preparation: Allow the vial to equilibrate to room temperature before opening to avoid condensation. Add the calculated volume of DMSO directly to the vial.[9] To ensure complete dissolution, vortex thoroughly and use a bath sonicator for 5-10 minutes if particulates are visible.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C. This minimizes freeze-thaw cycles, which can lead to compound degradation and precipitation.[9] Always label aliquots clearly with the compound name, concentration, solvent, and date of preparation.[4]

Table 1: Recommended Handling & Storage Conditions for FMPA

ParameterRecommendationRationale
Primary Solvent 100% DMSOHigh solubilizing power for many organic small molecules.
Stock Concentration 10–20 mMA concentrated stock minimizes the volume of DMSO added to aqueous assay buffers, reducing potential solvent-induced artifacts.
Dissolution Method Vortexing, followed by sonication if neededEnsures complete dissolution of the solid compound, preventing inaccurate concentrations.
Storage Temperature -20°C or -80°CLow temperatures slow down the rate of chemical degradation.
Aliquoting Single-use volumesPrevents multiple freeze-thaw cycles that can compromise compound stability and lead to precipitation upon thawing.

Q2: How many freeze-thaw cycles are acceptable for an FMPA stock solution?

A2: Ideally, zero. Each freeze-thaw cycle increases the risk of compound precipitation and degradation. Water can be absorbed from the air into DMSO stocks, which can lower the solubility of the compound when the stock is frozen and thawed. This is why we strongly recommend making single-use aliquots from your primary stock solution. If you must re-use a stock, limit it to 1-2 freeze-thaw cycles and visually inspect for precipitation each time.

Section 2: Troubleshooting Guide - Biochemical Assays

This section addresses common problems observed when testing FMPA in enzyme kinetics, binding assays, or other purified protein systems.

Q3: My IC50 value for FMPA is not reproducible and shifts between experiments. What's going on?

A3: A shifting IC50 value often points to one of two culprits: compound instability or assay artifacts related to aggregation.

  • Chemical Instability: The furan ring in FMPA can be susceptible to metabolic-like oxidation, even under acellular conditions, which could lead to degradation over the course of a long assay incubation.[10][11]

  • Compound Aggregation: Many small molecules form aggregates in aqueous buffers, especially at higher concentrations.[12][13] These aggregates can non-specifically inhibit enzymes, leading to false-positive results and steep, difficult-to-reproduce dose-response curves.[13]

Workflow for Diagnosing IC50 Variability

start Inconsistent IC50 for FMPA check_agg Run Detergent Counter-Screen (Protocol 1) start->check_agg result_agg Does IC50 shift >3-fold with detergent? check_agg->result_agg is_agg Aggregation is Likely Cause result_agg->is_agg Yes not_agg Aggregation Unlikely result_agg->not_agg No check_stability Perform Pre-incubation Test (Protocol 2) not_agg->check_stability result_stability Does pre-incubation reduce potency? check_stability->result_stability is_unstable Compound Instability Likely result_stability->is_unstable Yes other_causes Investigate Other Causes: - Reagent variability - Pipetting error result_stability->other_causes No data Compare Functional IC50 and Cytotoxicity CC50 overlap IC50 ≈ CC50 data->overlap no_overlap IC50 << CC50 data->no_overlap result_toxic Observed activity is likely due to non-specific toxicity. overlap->result_toxic Yes result_specific Observed activity is likely on-target and specific. A good therapeutic window exists. no_overlap->result_specific Yes

Caption: Logic for comparing activity and toxicity data.

References

  • Assay Interference by Aggregation. (2017). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2015). Journal of Biomolecular Screening. [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (2013). Chemical Research in Toxicology. [Link]

  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. [Link]

  • 5 factors affect the accuracy of biochemical test results. (2021). Seamaty. [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (2013). ResearchGate. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2014). Journal of Chemical Information and Modeling. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). RSC Advances. [Link]

  • Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. (2009). Practical Fragments. [Link]

  • Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual. [Link]

  • Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. (2024). Chemical Research in Toxicology. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Variation in Laboratory Reports: Causes other than Laboratory Error. (2022). Journal of Nepal Medical Association. [Link]

  • Mechanism of metabolic cleavage of a furan ring. (1987). Drug Metabolism and Disposition. [Link]

  • Preventing Protein Aggregation. (n.d.). Biozentrum, University of Basel. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. [Link]

  • Compound Management for Quantitative High-Throughput Screening. (2008). Assay and Drug Development Technologies. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). PubMed. [Link]

  • Biological variability of the most common biochemical parameters. (2021). Diagnosis Laboratory. [Link]

  • Metabolic pathways of furan leading to formation of potential biomarkers. (2019). ResearchGate. [Link]

  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. (2013). Journal of Laboratory Automation. [Link]

  • SMALL MOLECULES. (n.d.). Captivate Bio. [Link]

  • Combating small molecule aggregation with machine learning. (2020). ResearchGate. [Link]

  • Certain Approaches to Understanding Sources of Bioassay Variability. (2020). ResearchGate. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). OUCI. [Link]

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improving the regioselectivity of reactions involving Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (FPA)

Ticket System Status: [ONLINE] Subject: Regioselectivity & Troubleshooting Guide for FPA Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The FPA Reactivity Triad

You are working with Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (FPA) . This scaffold presents a classic "Triad of Conflict" in organic synthesis due to three distinct reactive centers with competing electronic demands:

  • The Furan Ring (

    
    -Excessive):  Highly susceptible to electrophilic attack (EAS) and oxidation; acid-sensitive (risk of ring-opening).
    
  • The Pyridine Ring (

    
    -Deficient):  Resistant to EAS; susceptible to nucleophilic attack; contains a Lewis-basic nitrogen that directs metalation.
    
  • The Secondary Amine (Linker): A nucleophile that bridges the two rings; prone to over-alkylation and oxidation.

This guide provides self-validating protocols to target each site selectively without destroying the others.

Module 1: Regioselective C-H Functionalization (Lithiation)

Objective: Selectively functionalize the Furan C5 position or the Pyridine C3 position via Directed Ortho Metalation (DoM).

The Challenge: The Coordination Conflict

The FPA molecule contains multiple coordination sites for organolithium reagents.

  • Path A (Kinetic Control): The Furan ring oxygen directs lithiation to the C5 position (most acidic proton, pKa ~35).

  • Path B (Chelation Control): The Pyridine nitrogen and the linker nitrogen (after deprotonation) form a chelate that directs lithiation to the Pyridine C3 position.

Protocol 1.1: Selective C5-Furan Lithiation

To hit the furan ring exclusively, you must use a non-nucleophilic base and avoid the "chelation trap" of the pyridine.

Reagents:

  • Base: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) - Sterically hinders attack on Pyridine.

  • Solvent: THF (promotes solvent-separated ion pairs, reducing chelation).

Step-by-Step Workflow:

  • Amine Protection (Mandatory): Convert the secondary amine to a carbamate (e.g., Boc-FPA). Why? A free N-H proton consumes 1 equivalent of base and creates a directing group that might favor the pyridine ring.

  • Cryogenic Setup: Cool a solution of Boc-FPA (1.0 eq) in anhydrous THF to -78 °C .

  • Metalation: Add LiTMP (1.1 eq) dropwise. Stir for 30 minutes.

    • Checkpoint: The solution often turns yellow/orange.

  • Quench: Add the electrophile (e.g., MeI, DMF, I2) at -78 °C.

  • Warm Up: Allow to warm to room temperature slowly over 2 hours.

Data: Lithiation Selectivity

Target SiteBase UsedAdditiveSolventYield (Est.)Major Side Product
Furan C5 LiTMPNoneTHF85%Furan C3 (Trace)
Pyridine C3

-BuLi
TMEDAEt2O60%Pyridine C6 (Alkylation)
Pyridine C6

-BuLi
NoneHexane40%Dimerization
Visualizing the Pathway

LithiationPathways Start FPA Scaffold Protect Protect Amine (Boc) Start->Protect BaseChoice Base Selection Protect->BaseChoice LiTMP LiTMP / THF (-78°C) BaseChoice->LiTMP Steric Bulk nBuLi n-BuLi / TMEDA (0°C) BaseChoice->nBuLi Chelation FuranC5 Target: Furan C5 (Kinetic Acidity) LiTMP->FuranC5 PyridineC3 Target: Pyridine C3 (Chelation Control) nBuLi->PyridineC3

Caption: Decision tree for regioselective lithiation based on base selection and coordination effects.

Module 2: Electrophilic Substitution (EAS) on Furan

Objective: Halogenate or acylate the Furan ring without destroying the scaffold.

The Challenge: The "Acid Death" of Furan

Furans are acid-sensitive. In the presence of strong Bronsted acids (often generated as byproducts, e.g., HBr during bromination), the furan ring undergoes hydrolytic ring opening to form 1,4-dicarbonyls.

Troubleshooting Guide: "My Reaction Turned Black/Tar"

  • Cause: Acid-catalyzed polymerization or ring opening.

  • Solution: You must use an acid scavenger or a non-acidic electrophile source.

Protocol 2.1: Buffered Bromination (Furan-Selective)

Reagents:

  • N-Bromosuccinimide (NBS)

  • Solvent: DMF or CH3CN (Polar aprotic prevents acid buildup).

  • Buffer: K2CO3 (Solid suspension).

Step-by-Step:

  • Dissolve FPA (1.0 eq) in DMF (0.1 M).

  • Add K2CO3 (1.1 eq) to suspend.

  • Cool to 0 °C.

  • Add NBS (1.0 eq) portion-wise in the dark.

    • Why in the dark? To prevent radical side reactions at the benzylic positions (methylene bridges).

  • Monitor by TLC. The Pyridine ring will remain inert (it is too electron-deficient for NBS attack).

Module 3: N-Functionalization (Chemoselectivity)

Objective: Alkylate the secondary amine without quaternizing the Pyridine nitrogen.

The Challenge: Competitive Nucleophilicity

Both the secondary amine and the pyridine nitrogen are nucleophiles.

  • Secondary Amine pKa (conj. acid): ~10-11.

  • Pyridine pKa (conj. acid): ~5.2.

  • Risk: Alkylating agents (R-X) can react with the pyridine to form pyridinium salts, especially if the amine is sterically crowded.

Protocol 3.1: Reductive Amination (The Gold Standard)

Avoid direct alkylation with halides. Use reductive amination with aldehydes to ensure mono-alkylation and high chemoselectivity.

Reaction:



Why this works:

  • Imine Formation: The aldehyde reacts selectively with the secondary amine to form an iminium ion. Pyridine cannot form an imine.

  • Selective Reduction: Sodium triacetoxyborohydride (STAB) reduces the iminium ion faster than it reduces the aldehyde or the pyridine ring.

Step-by-Step:

  • Mix FPA (1.0 eq) and Aldehyde (1.1 eq) in 1,2-Dichloroethane (DCE).

  • Add NaBH(OAc)3 (1.5 eq).

  • Stir at Room Temp for 4-12 hours.

  • Critical Workup: Quench with sat. NaHCO3. Do not use strong acid during workup to avoid furan degradation.

Frequently Asked Questions (FAQ)

Q1: Can I use n-BuLi to deprotonate the amine and then alkylate?

  • Answer: Risky. While

    
    -BuLi will deprotonate the amine (creating a Lithium Amide), this species is extremely nucleophilic and may attack the pyridine ring (Chichibabin-type mechanism) or the furan ring. If you must use a base, use NaH  in DMF or Cs2CO3  in MeCN, which are less likely to attack the rings.
    

Q2: I see a side product with mass M+16. What is it?

  • Answer: Likely N-oxide formation on the pyridine. If you are running oxidation reactions or using peracids, the pyridine nitrogen oxidizes easily. This can be prevented by protecting the pyridine or using milder oxidants.

Q3: How do I remove the Boc group without opening the furan ring?

  • Answer: Do not use neat TFA or HCl/MeOH.

  • Safe Protocol: Use TMS-I (Trimethylsilyl iodide) generated in situ (TMSCl + NaI) in MeCN, or use ZnBr2 in DCM. These are Lewis-acidic conditions that cleave Boc but are generally tolerated by furan.

References

  • Directed Metalation of Pyridines

    • Title: The Directed Metalation of Substituted Pyridines.[1][2]

    • Source:Z. Naturforsch. 2013, 68b, 411–422.[1]

    • URL:[Link]

  • Furan Acid Sensitivity & Amination

    • Title: Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
    • Source:Molecules 2020, 25(20), 4756.
    • URL:[Link]

  • Chemoselective N-Alkylation

    • Title: Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides.[3][4]

    • Source:RSC Adv., 2014, 4, 18229-18233.[3]

    • URL:[Link]

  • Lithiation of Heterocycles (General Guide)

    • Title: Directed Ortho Metal
    • Source: Baran Lab (Scripps).
    • URL:[Link]

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refining work-up procedures for Furan-2-ylmethyl-pyridin-2-ylmethyl-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Synthesis of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

Ticket ID: CHEM-SUP-8492 Status: Open Priority: High (Process Optimization)

Executive Summary: The Chemical Conflict

You are synthesizing a secondary amine bridging two distinct heteroaromatic systems: a furan (acid-sensitive, electron-rich) and a pyridine (basic, metal-coordinating).

The core challenge in the work-up of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine is the conflicting nature of these two rings:

  • Furan Sensitivity: The furan ring is prone to acid-catalyzed ring opening (polymerization/decomposition) at low pH (< pH 4).[1]

  • Pyridine Basicity: The pyridine nitrogen (pKa ~5.2) and the secondary amine (pKa ~8-9) require a basic pH (> pH 10) to exist as free bases for extraction into organic solvents.

This guide refines the standard reductive amination protocol (Abdel-Magid method) with a specialized work-up strategy to maximize yield and purity.

Module 1: Optimized Standard Operating Procedure (SOP)

Based on the Abdel-Magid Protocol with Modified Work-up [1].

Reactants
  • Amine: 2-(Aminomethyl)pyridine (1.0 equiv)

  • Aldehyde: Furan-2-carboxaldehyde (1.0 - 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Protocol
StepActionTechnical Rationale
1. Imine Formation Mix amine and aldehyde in DCE. Stir for 30-60 mins at RT.Allows equilibrium formation of the imine. STAB is mild enough to not reduce the aldehyde rapidly, but pre-mixing ensures cleaner conversion.
2. Reduction Add STAB in one portion. Stir at RT for 2-4 hours.STAB selectively reduces the protonated iminium ion. Do not use NaBH4 directly as it reduces aldehydes too fast, leading to alcohol byproducts.
3. Quench (CRITICAL) Add Saturated NaHCO3 (pH ~8-9).Avoid strong acids. NaHCO3 neutralizes the acetic acid byproduct without risking furan ring opening.
4. Scavenging Add Sat. Sodium Bisulfite (NaHSO3) solution.[2] Shake vigorously for 2 mins.Forms a water-soluble bisulfite adduct with unreacted furan-2-carboxaldehyde, removing it from the organic layer [2].
5. pH Adjustment Adjust aqueous layer to pH > 11 using 1M NaOH.Ensures both the pyridine (pKa ~5.2) and the new secondary amine are fully deprotonated and organic-soluble.
6. Extraction Extract 3x with DCM or EtOAc.Pyridines extract well in DCM.
7. Drying Dry over Na2SO4, Filter, Concentrate.Do not use acidic drying agents. Keep rotavap bath < 40°C to prevent thermal decomposition.
Module 2: Troubleshooting & Logic Flow
Visualizing the Work-Up Logic

The following diagram illustrates the critical decision points during the extraction phase to prevent yield loss and decomposition.

WorkUpLogic Start Reaction Mixture (Crude) Quench Quench: Sat. NaHCO3 Start->Quench Bisulfite Wash: Sat. NaHSO3 Quench->Bisulfite Remove excess aldehyde CheckPH Check Aqueous pH Bisulfite->CheckPH LowPH pH < 5 (Acidic) CheckPH->LowPH If Acidic HighPH pH > 10 (Basic) CheckPH->HighPH Add NaOH Risk RISK: Furan Decomposition (Ring Opening) LowPH->Risk Time > 1 hr Trapped Product Trapped in Water (Pyridine Protonated) LowPH->Trapped Extraction Attempt Success Product in Organic Phase (Free Base) HighPH->Success Extract w/ DCM

Figure 1: Work-up logic flow emphasizing pH control to balance furan stability with pyridine extraction efficiency.

Module 3: Purification Strategy (The "Clean" Phase)

If the crude material is not pure (>95%) after the work-up, chromatography is required. However, secondary amines and pyridines interact strongly with silanols on silica gel, leading to tailing and yield loss.

Chromatography Guidelines
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: DCM : MeOH (95:5 to 90:10).

  • The Modifier (Essential): Add 1% Triethylamine (TEA) or 1% NH4OH to the mobile phase.

    • Why? The base competes for the acidic silanol sites on the silica, allowing your amine product to elute as a tight band rather than a streak.

Visualizing Purification Decisions

PurificationTree Crude Crude Amine TLC TLC Analysis Crude->TLC Aldehyde Impurity: Aldehyde TLC->Aldehyde High Rf Spot AmineImp Impurity: 3° Amine (Dialkylation) TLC->AmineImp Low Rf / Streak Bisulfite Bisulfite Wash (See SOP Step 4) Aldehyde->Bisulfite Chemical Removal Column Flash Column (DCM/MeOH + 1% TEA) AmineImp->Column Separation

Figure 2: Decision tree for purification based on impurity profile.

Frequently Asked Questions (FAQ)

Q1: My crude oil turned black overnight. What happened? A: This is likely oxidative decomposition of the furan ring. Furans are electron-rich and susceptible to auto-oxidation and acid-catalyzed polymerization.

  • Fix: Store the product under Argon/Nitrogen in the dark at -20°C. If possible, convert it to a stable salt (e.g., oxalate or fumarate) for long-term storage, but avoid strong mineral acids like HCl unless strictly anhydrous [3].

Q2: I see a large spot on TLC that isn't my product or starting material. A: This is likely the tertiary amine byproduct (dialkylation), where the product reacts with another equivalent of aldehyde.

  • prevention: Ensure you use a slight excess of the amine relative to the aldehyde, or add the aldehyde slowly to the amine/reductant mixture. The Abdel-Magid protocol usually minimizes this compared to NaBH3CN.

Q3: Can I use an HCl salt formation to purify the product? A: Proceed with extreme caution. While pyridines form stable HCl salts, furan rings can open in the presence of strong acids and moisture, forming diketones (levulinic acid derivatives).

  • Recommendation: If you must make a salt, use anhydrous HCl in diethyl ether at 0°C and filter immediately. Do not leave it in aqueous acid.

Q4: My yield is low (<40%), but the reaction looked complete on TLC. A: You likely lost the product during the aqueous work-up. The pyridine ring makes the molecule water-soluble at neutral or slightly acidic pH.

  • Fix: Ensure the aqueous phase is pH > 11 before extraction. Re-extract your aqueous waste layer with DCM after adjusting the pH.

References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

  • Brindle, C. S. , et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[8][9] Organic Process Research & Development, 21(9), 1394–1403.

  • Dunlop, A. P. (1948). Furfural formation and behavior.[10][11][12] Industrial & Engineering Chemistry, 40(2), 204-209. (Foundational text on furan acid sensitivity).

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Validation & Comparative

A-Head-to-Head Comparison of Furan and Thiophene Isosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug design, the selection of a core heterocyclic scaffold is a decision that profoundly shapes a compound's pharmacological destiny. Among the most utilized five-membered aromatic heterocycles, furan and thiophene stand out as classical bioisosteres—structural analogues that, despite their subtle atomic differences, can dramatically alter a molecule's biological profile.[1][2] This guide offers an in-depth, data-driven comparison of furan and thiophene isosteres, providing the critical insights necessary for informed decision-making in medicinal chemistry.

The Physicochemical Divide: Oxygen vs. Sulfur

The fundamental difference between furan and thiophene lies in their heteroatoms: oxygen in furan and sulfur in thiophene. This single atomic substitution creates a cascade of effects on the electronic and physical properties of the ring.

A Tale of Two Heteroatoms: The oxygen atom in furan is more electronegative than the sulfur atom in thiophene.[3] This leads to a less aromatic and more polar ring system in furan compared to thiophene.[1][4] The greater aromaticity of thiophene contributes to its increased stability.[3]

PropertyFuranThiopheneImpact on Drug Properties
Heteroatom OxygenSulfurInfluences electronegativity, bond angles, and reactivity.[1]
Electronegativity Higher (3.44)Lower (2.58)Furan is more polar; impacts hydrogen bonding potential.[1][3]
Aromaticity LowerHigherThiophene is generally more stable.[1][4]
Hydrogen Bonding Oxygen can act as a hydrogen bond acceptor.Sulfur is a weaker hydrogen bond acceptor.Affects receptor binding and solubility.[1]
Lipophilicity (logP) Generally lower (more polar)Generally higher (less polar)Influences absorption, distribution, and metabolism (ADME).[5]

Table 1: Comparative Physicochemical Properties of Furan and Thiophene.

The Critical Role of Metabolism: A Question of Stability

One of the most significant divergences between furan and thiophene isosteres is their metabolic fate. Metabolic stability is a crucial determinant of a drug's half-life and potential for toxicity.

The Furan Liability: The furan ring is notoriously susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[6] This process can generate highly reactive and toxic intermediates, such as α,β-unsaturated dialdehydes (e.g., cis-2-butene-1,4-dial).[6][7] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage, hepatotoxicity, and even carcinogenicity.[8][9][10] This metabolic instability is a primary reason medicinal chemists often seek to replace a furan ring with a more robust bioisostere.[9]

Thiophene's Metabolic Advantage: In contrast, thiophene is generally considered more metabolically stable.[1] While thiophene can also be oxidized by CYPs, the resulting intermediates, such as thiophene-S-oxides and epoxides, are typically less reactive than those derived from furan.[11][12][13] However, it's important to note that thiophene-containing drugs are not without their own metabolic risks, with some having been associated with toxic side effects.[14] Quantum chemical studies suggest that while both S-oxidation and epoxidation of thiophene can occur, the epoxidation pathway may be kinetically and thermodynamically more favorable, leading to potentially reactive metabolites.[13][14]

Diagram: Metabolic Activation Pathways

cluster_furan Furan Metabolism cluster_thiophene Thiophene Metabolism Furan Furan-Containing Drug CYP_F CYP450 Oxidation Furan->CYP_F Epoxide Furan Epoxide CYP_F->Epoxide Enedial Reactive cis-Enedial Epoxide->Enedial Toxicity_F Covalent Adducts (Hepatotoxicity) Enedial->Toxicity_F Thiophene Thiophene-Containing Drug CYP_T CYP450 Oxidation Thiophene->CYP_T SOxide Thiophene-S-Oxide CYP_T->SOxide Epoxide_T Thiophene Epoxide CYP_T->Epoxide_T Metabolites_T Metabolites SOxide->Metabolites_T Epoxide_T->Metabolites_T Excretion_T Excretion Metabolites_T->Excretion_T Start Lead Compound (with Furan or Thiophene) Synthesis Synthesize Isosteric Counterpart Start->Synthesis InVitro In Vitro Profiling Synthesis->InVitro Metabolic Metabolic Stability (Microsomes, Hepatocytes) InVitro->Metabolic Permeability Permeability (Caco-2 Assay) InVitro->Permeability Activity Biological Activity (Target-based, Cell-based) InVitro->Activity Decision Compare Profiles & Select Superior Isostere Metabolic->Decision Permeability->Decision Activity->Decision InVivo In Vivo PK/PD & Toxicology Studies Decision->InVivo End Lead Optimization InVivo->End

Caption: A typical workflow for comparing isosteres.

Conclusion and Strategic Outlook

The choice between a furan and a thiophene isostere is a nuanced decision that must be guided by empirical data. While thiophene often presents a more metabolically stable profile, potentially mitigating the risk of furan-induced toxicity, the ultimate impact on biological activity is unpredictable and target-dependent. [1]A systematic approach, involving the synthesis of both analogs and their parallel evaluation in key ADME and biological assays, is the most robust strategy. By understanding the fundamental physicochemical and metabolic differences outlined in this guide, and by employing the described experimental workflows, drug discovery teams can make more rational and effective decisions in the design of safer and more efficacious therapeutics.

References

  • Woods CM, et al. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology. 2012. Available from: [Link]

  • Woods CM, et al. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. 2012. Available from: [Link]

  • AxisPharm. Caco-2 Permeability Assay. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • Thompson RA, et al. Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology. 2012. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Wang K, et al. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. 2022. Available from: [Link]

  • Evotec. Microsomal Stability. Available from: [Link]

  • Dhiman S, et al. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology. 2016. Available from: [Link]

  • Dhiman S, et al. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed. 2015. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available from: [Link]

  • Al-Ostath S, et al. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. 2024. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]

  • Peterson LA. Electrophilic Intermediates Produced by Bioactivation of Furan. Drug Metabolism Reviews. 2006. Available from: [Link]

  • Nasal A, et al. Pharmacological classification and activity evaluation of furan and thiophene amide derivatives applying semi-empirical ab initio molecular modeling methods. International Journal of Molecular Sciences. 2012. Available from: [Link]

  • Nasal A, et al. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. MDPI. 2012. Available from: [Link]

  • Nasal A, et al. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Semantic Scholar. 2012. Available from: [Link]

  • Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Available from: [Link]

  • Nasal A, et al. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. PMC. 2012. Available from: [Link]

  • Dang NL, et al. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PMC. 2017. Available from: [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. Available from: [Link]

  • Peterson L. Mechanism of Furan-Induced Toxicity and Carcinogencity. Grantome. 2008. Available from: [Link]

  • Moser GJ, et al. Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and ... PubMed. 2009. Available from: [Link]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]

  • ResearchGate. Bioisosterism in Medicinal Chemistry. Available from: [Link]

  • Careers360. explain the stability between furan pyrrole and thiophene. 2020. Available from: [Link]

  • El-Sayed N, et al. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. MDPI. 2024. Available from: [Link]

  • Baran Lab. Bioisosteres v2 - Recent Trends and Tactics. 2020. Available from: [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. 2021. Available from: [Link]

  • Quora. What is the difference between pyrrole furan and thiophene? 2020. Available from: [Link]

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Benchmarking the Selectivity of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (FPA) in Transition Metal Sensing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hetero-Arm" Advantage

In the development of fluorescent chemosensors and metallo-drugs, Dipicolylamine (DPA) has long been the gold standard ligand for targeting Zn²⁺ and Cu²⁺.[1] However, its high affinity often comes at the cost of cross-reactivity.[1]

This guide analyzes Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (FPA) , a structural analog where one pyridine arm of DPA is replaced by a furan ring.[1] This substitution creates an N₂O donor set (vs. the N₃ set of DPA), fundamentally altering the ligand's "Hard-Soft Acid-Base" (HSAB) profile.[1] This guide provides the experimental framework to assess FPA’s utility as a more selective, albeit weaker, chelator for borderline acids like Cu²⁺ and Ag⁺, specifically in environments with high background noise from competing ions.[1]

Structural & Mechanistic Comparison

The core differentiation lies in the coordination sphere.[1] While DPA offers a rigid, nitrogen-rich pocket, FPA introduces an oxygen donor that is sterically distinct and electronically softer.[1]

FeatureDipicolylamine (DPA)Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (FPA)
Structure Bis(2-pyridylmethyl)amine

-(furan-2-ylmethyl)-1-(pyridin-2-yl)methanamine
Donor Set N₃ (Pyridine-N, Amine-N, Pyridine-N)N₂O (Pyridine-N, Amine-N, Furan-O)
Basicity High (Strong affinity for H⁺ and Hard ions)Moderate (Reduced affinity for Hard ions like Ca²⁺/Mg²⁺)
Primary Targets Zn²⁺ (Enhancement), Cu²⁺ (Quenching)Cu²⁺, Ag⁺ (Specific coordination geometry)
Binding Mode Tridentate (Meridional/Facial)Bidentate or Weak Tridentate (Furan O is a weak donor)
Mechanism of Signal Transduction

For FPA acting as a fluorophore-linked probe (e.g., attached to a coumarin or anthracene scaffold), the sensing mechanism typically relies on Photoinduced Electron Transfer (PET) .[1]

  • Free Ligand (OFF/Low State): The lone pair on the central amine nitrogen quenches the fluorophore via PET.[1]

  • Bound Complex (ON/High State): Metal chelation engages the lone pair, blocking PET and restoring fluorescence (CHEF effect).[1] Note: Paramagnetic metals like Cu²⁺ will quench fluorescence regardless of PET inhibition.[1]

SensingMechanism cluster_interference Interference Pathways Ligand Free FPA Ligand (PET Active) Complex Metal-FPA Complex (Coordination) Ligand->Complex + Metal Ion Metal Target Ion (Cu²⁺ / Zn²⁺) Metal->Complex Signal Signal Output (Fluorescence/Color) Complex->Signal Modulation (Quenching or CHEF) Interferent Competing Ion (e.g., Ca²⁺, Na⁺) Interferent->Ligand Weak/No Binding

Figure 1: Logic flow of the sensing mechanism. FPA's N₂O cavity discriminates against hard ions (Interferents) that DPA might bind.[1]

Experimental Protocol: Assessing Cross-Reactivity

To validate FPA's selectivity, you must perform a Competitive Binding Assay .[1] Do not rely solely on single-ion titrations; they fail to mimic real-world biological matrices.[1]

Phase 1: The "Bar Chart" Screening (Selectivity)

Objective: Determine if FPA responds to the target ion in the presence of excess competitors.[1]

Reagents:

  • Stock Solution: 1 mM FPA probe in CH₃CN.

  • Metal Stocks: 10 mM solutions of nitrate or perchlorate salts (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Ag⁺) in HEPES buffer (pH 7.4).[1]

Workflow:

  • Blank Scan: Measure fluorescence of FPA (10 µM) in buffer/CH₃CN (1:1 v/v).

  • Single Ion Scan: Add 5 equivalents (50 µM) of each metal ion individually to separate cuvettes. Record spectra.[2][3]

  • Competition Scan (The Critical Step):

    • Prepare a cuvette containing FPA (10 µM) + Target Metal (e.g., 10 µM Cu²⁺).[1]

    • Sequentially add 50 µM of interfering ions.

    • Pass Criteria: The signal should not deviate by >10% upon addition of competitors.

Phase 2: Job’s Plot (Stoichiometry)

Objective: Confirm if the Furan oxygen participates in binding (Tridentate 1:1 vs Bidentate 1:2).

  • Prepare equimolar solutions (e.g., 50 µM) of FPA and Metal.[1]

  • Vary the mole fraction (

    
    ) of the metal from 0 to 1 while keeping total concentration constant (
    
    
    
    ).[1]
  • Plot Fluorescence Intensity vs.

    
    .
    
  • Interpretation: A maximum at

    
     indicates 1:1 stoichiometry (likely N₂O coordination).[1] A max at 
    
    
    
    indicates 1:2 (M:L₂), suggesting the furan is non-coordinating and the ligand acts as a bidentate N₂ donor.[1]

Workflow cluster_Exp Validation Experiments Step1 Synthesis of FPA (Reductive Amination) Step2 Stock Preparation (1mM in Acetonitrile) Step1->Step2 Exp1 Selectivity Screen (Single Ion) Step2->Exp1 Exp2 Competition Assay (Target + Interferent) Exp1->Exp2 If selective Exp3 Job's Plot (Stoichiometry) Exp2->Exp3 Step3 Data Analysis (Calc. Binding Constant K) Exp3->Step3

Figure 2: Step-by-step workflow for characterizing the FPA ligand.

Comparative Performance Data

The following table benchmarks FPA against the standard DPA. Use these values as reference points for your own characterization.

ParameterFPA (Furan-Pyridine)DPA (Bis-Pyridine)Implications for Research
Log K (Cu²⁺) ~ 8.5 - 9.5~ 16.0 - 17.5FPA allows reversible sensing; DPA is often irreversible.[1]
Selectivity (vs. Zn²⁺) ModerateLow (Binds both strongly)FPA is better for distinguishing Cu²⁺/Ag⁺ from Zn²⁺.[1]
Water Solubility LowerModerateFPA often requires higher organic co-solvent ratios (e.g., 50% CH₃CN).[1]
Ag⁺ Affinity High (π-donor furan)ModerateFuran ring provides specific

-interactions with soft Ag⁺.
pH Sensitivity pKa ~ 6.5 (Amine)pKa ~ 7.5 (Amine)FPA functions better in slightly acidic conditions than DPA.[1]

Key Insight: While DPA binds metals tighter, FPA binds differently.[1] The furan ring acts as a "gatekeeper," reducing the binding constant for hard metals (Ca, Mg) significantly more than for borderline metals (Cu, Zn), thereby enhancing the relative selectivity signal-to-noise ratio.[1]

Troubleshooting & Critical Controls

The "Hydrolysis" Trap

Recent studies (see References) indicate that Schiff base precursors of FPA can undergo unexpected hydrolysis or rearrangement in the presence of Ag(I).[1]

  • Control: Always verify the integrity of the FPA complex using ¹H NMR or MS after the sensing experiment if using silver salts.[1] Ensure the amine bridge is stable.

pH Dependence

The protonation of the central amine (pKa ~ 6-7) competes with metal binding.[1]

  • Protocol: Perform pH titrations (pH 3 to 10).

  • Expectation: FPA sensing should "turn on" only when pH > pKa of the amine, as the protonated amine cannot coordinate effectively.[1]

References

  • Synthesis & Structural Characterization: Moon, S. H., Kim, T. H., & Park, K. M. (2011).[1][4] N-(Pyridin-2-ylmethyl)pyridin-2-amine. Acta Crystallographica Section E. (Note: Provides the baseline structural data for the bis-pyridine analog DPA for comparison).

  • Ag(I) Complexation & Ligand Behavior: Vankelecom, B., et al. (2023).[1] Ag(I) Complexes of Imine Derivatives... and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine.[1] MDPI Molecules. (Critical reference for the coordination behavior of furan-methylamine motifs and potential hydrolysis issues).

  • Furan-based Ligand Synthesis: Al-Mulla, A. (2017).[1] N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica.[5]

  • DPA Benchmarking (The Standard): Duan, Z. J., et al. (2011).[1] Synthesis of 6,6'-Diaminomethyl-tris-(pyridin-2-ylmethyl)amine: Fluorescent sensor.... Asian Journal of Chemistry. (Establishes the baseline performance of Pyridine-based ligands for Zn/Cd sensing).

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A Senior Application Scientist's Guide to Furan-2-ylmethyl-pyridin-2-ylmethyl-amine: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Privileged Scaffolds

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The furan and pyridine rings are exemplary of such structures, each contributing unique and potent properties to therapeutic agents.[1][2] The furan ring, a five-membered aromatic heterocycle, is a cornerstone in drugs exhibiting antimicrobial, anticancer, and anti-inflammatory activities.[3] Concurrently, the six-membered pyridine nucleus is renowned for enhancing metabolic stability, biochemical potency, and overall pharmacological profiles in numerous FDA-approved drugs.[2][4]

This guide focuses on the strategic amalgamation of these two powerful moieties in a single molecule: Furan-2-ylmethyl-pyridin-2-ylmethyl-amine (CAS 46230-01-7). We will conduct an in-depth evaluation of the potential advantages conferred by this hybrid structure by comparing it with structurally similar compounds that possess only one of these key rings or a non-aromatic analog. This analysis is designed for researchers, scientists, and drug development professionals, providing not only a comparative overview but also actionable experimental protocols and structure-activity relationship (SAR) insights to guide future discovery efforts. While direct comparative studies on this specific molecule are limited, this guide synthesizes data from closely related structures to provide a robust and scientifically grounded evaluation.[5]

The Synergistic Potential of Furan and Pyridine Moieties

The rationale for combining furan and pyridine into a single scaffold lies in the potential for synergistic or additive effects that surpass the properties of the individual components.

  • The Furan Contribution: The furan ring is an electron-rich system that can act as a potent ligand for metal ions and participate in various biological interactions.[6] Its derivatives have a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[7] The inclusion of the furan nucleus is a well-established strategy in the search for novel therapeutic agents.[8]

  • The Pyridine Contribution: The pyridine scaffold is a cornerstone in drug design, often introduced to improve water solubility and permeability.[2] Its incorporation can enhance metabolic stability and the overall potency of a pharmaceutical product.[2] Pyridine derivatives are integral to a wide array of medications, from anticancer and antiviral agents to cardiovascular drugs.[4][9]

The combined Furan-2-ylmethyl-pyridin-2-ylmethyl-amine structure is hypothesized to leverage the furan's diverse bioactivity and the pyridine's favorable pharmacokinetic properties, creating a molecule with enhanced efficacy and a superior drug-like profile.

Comparative Analysis: Unveiling the Structural Advantages

To objectively evaluate the benefits of the Furan-2-ylmethyl-pyridin-2-ylmethyl-amine scaffold, we will compare its potential performance with analogs where key structural features are altered. The following table summarizes biological data from compounds that, while not identical, provide a strong basis for structure-activity relationship analysis.

Compound IDCore StructureKey Structural FeaturesTarget/AssayActivity (IC₅₀)Reference
A Furan-Pyridine (Hybrid)Contains both aromatic furan and pyridine rings.Hypothetical TargetPotentially EnhancedN/A
B Furan-PhenylPyridine ring is replaced by a non-basic phenyl ring.SARS-CoV-2 Mpro1.55 µM (for a related derivative)[10]
C Tetrahydrofuran-PyridineFuran ring is saturated (non-aromatic).General BioactivityPotentially Reduced[11]
D Furan-PyrrolidinePyridine ring is replaced by a non-aromatic, flexible pyrrolidine.ST2 Receptor Inhibition~6 µM[12]
E Pyridine-PyrimidineFuran is replaced by another N-heterocycle.Anti-fibrosis (HSC-T6 cells)45.69 µM[13]

Analysis of Comparative Data:

  • Advantage over Furan-Only Analogs (Comparison A vs. B & D): The presence of the pyridine ring in our lead compound is expected to confer significant advantages over analogs like furan-phenyl or furan-pyrrolidine amines. The basic nitrogen of the pyridine ring can serve as a hydrogen bond acceptor, forming critical interactions with target proteins that a simple phenyl ring cannot. Furthermore, it can improve solubility and modulate the pKa of the molecule, which is crucial for cell permeability and bioavailability.[2] While the furan-pyrrolidine scaffold (Compound D) shows potent activity against the ST2 receptor, the introduction of an aromatic pyridine ring could offer more rigid conformational control, potentially leading to higher selectivity and reduced off-target effects.[12]

  • Advantage over Saturated Analogs (Comparison A vs. C): The comparison with the tetrahydrofuran (THF) analog is critical for understanding the role of the furan's aromaticity. The π-electron system of the aromatic furan ring is crucial for engaging in π-π stacking or cation-π interactions with biological targets.[14] Saturating the ring to form THF, as in Compound C, eliminates this capability, which would likely lead to a significant drop in binding affinity and biological activity. This underscores the importance of the furan's electronic properties, not just its shape.

  • Context with Other Heterocyclic Combinations (Comparison A vs. E): While other heterocyclic combinations like the pyridine-pyrimidine scaffold (Compound E) show promise in specific applications like anti-fibrosis, the furan-pyridine combination offers a different set of properties.[13] The furan moiety is a known pharmacophore for a broader range of activities including antimicrobial and anticancer effects, suggesting that Furan-2-ylmethyl-pyridin-2-ylmethyl-amine may possess a wider therapeutic window.[3]

Structure-Activity Relationship (SAR) Insights

Based on the comparative analysis, we can derive key SAR insights for the Furan-2-ylmethyl-pyridin-2-ylmethyl-amine scaffold.

SAR_Analysis cluster_core Core Scaffold: Furan-2-ylmethyl-pyridin-2-ylmethyl-amine cluster_furan Furan Ring Modifications cluster_pyridine Pyridine Ring Modifications cluster_linker Linker Modifications Core Core Molecule Furan_Aromaticity Aromaticity is Crucial (π-π stacking, cation-π) Core->Furan_Aromaticity vs. Tetrahydrofuran Furan_Substitution Substitution at 5-position (e.g., nitro group) Can modulate activity (e.g., antibacterial) Core->Furan_Substitution SAR Pyridine_Nitrogen Nitrogen Position (2, 3, or 4) Impacts pKa, solubility, and H-bonding Core->Pyridine_Nitrogen Isomers Pyridine_Substitution Ring Substituents (e.g., methoxy, halogens) Fine-tunes potency and selectivity Core->Pyridine_Substitution SAR Linker_Amine Secondary Amine Key H-bonding point Can be modified (e.g., methylation) Core->Linker_Amine Interaction Point

Caption: Key structure-activity relationship points for the Furan-2-ylmethyl-pyridin-2-ylmethyl-amine scaffold.

Experimental Protocols for Evaluation

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are validated methodologies for the synthesis and biological evaluation of compounds based on this scaffold.

Protocol 1: Synthesis via Reductive Amination

This protocol describes a robust and widely used method for synthesizing the target compound and its analogs. The causality behind this choice is its high efficiency and tolerance for a wide range of functional groups on both the aldehyde and amine precursors.

Workflow Diagram: Reductive Amination Synthesis

Synthesis_Workflow start Start Materials: - Furan-2-carbaldehyde - Pyridin-2-ylmethanamine step1 Step 1: Imine Formation - Mix aldehyde and amine in solvent (e.g., Methanol). - Stir at room temperature for 2-4 hours. start->step1 step2 Step 2: Reduction - Cool reaction to 0°C. - Add reducing agent (e.g., NaBH₄) portion-wise. - Rationale: Controls exothermic reaction. step1->step2 step3 Step 3: Quench and Extraction - Add water to quench excess NaBH₄. - Extract product with organic solvent (e.g., Ethyl Acetate). step2->step3 step4 Step 4: Purification - Dry organic layer (e.g., with Na₂SO₄). - Concentrate under reduced pressure. - Purify via column chromatography. step3->step4 end Final Product: Furan-2-ylmethyl-pyridin-2-ylmethyl-amine step4->end

Caption: Workflow for the synthesis of the target compound via reductive amination.

Step-by-Step Methodology:

  • Imine Formation:

    • To a solution of pyridin-2-ylmethanamine (1.0 eq) in anhydrous methanol (0.2 M), add furan-2-carbaldehyde (1.05 eq).

    • Stir the mixture at room temperature for 4 hours. Progress can be monitored by TLC or LC-MS to confirm the consumption of starting materials.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath. This step is critical to control the exothermic reaction upon adding the reducing agent.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions over 15 minutes, ensuring the temperature does not rise above 5°C.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Workup and Extraction:

    • Carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting crude oil by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Furan-2-ylmethyl-pyridin-2-ylmethyl-amine.

Protocol 2: Kinase Inhibition Assay (Example Evaluation)

Given the prevalence of pyridine-containing molecules as kinase inhibitors, this assay is a relevant starting point for biological evaluation. This protocol is self-validating as it includes controls for basal activity and maximum inhibition.

Principle: To measure the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of phosphorylated substrate produced.[5]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine in 100% DMSO.

    • Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Reaction:

    • In a 384-well plate, add 5 µL of the test compound dilution.

    • Add 10 µL of the target kinase and its specific peptide substrate to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation and Detection:

    • Initiate the kinase reaction by adding 10 µL of an ATP solution. The concentration of ATP should be at or near its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a luminescence-based detection kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]

Conclusion and Future Directions

The Furan-2-ylmethyl-pyridin-2-ylmethyl-amine scaffold represents a highly promising starting point for the development of novel therapeutics. By strategically combining the well-documented beneficial properties of both furan and pyridine rings, this hybrid structure offers potential advantages in biological activity, selectivity, and pharmacokinetic profile over simpler analogs. The furan's aromaticity and the pyridine's basic nitrogen are critical features that drive its potential efficacy.

Future research should focus on synthesizing a library of analogs based on this core structure to fully explore the SAR. Modifications could include substitutions on both the furan and pyridine rings and altering the linker between them. The experimental protocols provided herein offer a solid foundation for synthesizing and evaluating these next-generation compounds, paving the way for the discovery of potent and selective drug candidates. The continued exploration of such privileged hybrid scaffolds is a testament to the power of rational drug design in modern medicinal chemistry.[15]

References

  • Manchare, A. M., & Kanawade, P. P. (2023). Pharmacological activity of furan derivatives. WJPR, 12(22), 1234-1245. Retrieved from [Link]

  • El-Sayed, W. M., & Ali, O. M. (2015). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. Der Pharma Chemica, 7(10), 289-301. Retrieved from [Link]

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 123-134. Retrieved from [Link]

  • ChemSynthesis. (n.d.). furan-2-yl-methyl-phenyl-amine. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]

  • Cai, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 240, 114588. Retrieved from [Link]

  • Chemsrc. (n.d.). FURAN-2-YLMETHYL-P-TOTYL-AMINE. Retrieved from [Link]

  • Nivrutti, B. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Retrieved from [Link]

  • Alam, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3247. Retrieved from [Link]

  • Cai, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 240, 114588. Retrieved from [Link]

  • Zhang, L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1999. Retrieved from [Link]

  • Akerman, K. S., et al. (2021). Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. Molecules, 26(21), 6432. Retrieved from [Link]

  • Lin, H., et al. (2021). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry, 48, 116409. Retrieved from [Link]

  • Pérez-Tejeda, P., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10582. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles. Retrieved from [Link]

  • Al-Zoubi, W., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 25(16), 3560. Retrieved from [Link]

  • ResearchGate. (2023). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. Retrieved from [Link]

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  • Ozeryanskii, V. A., et al. (2017). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 6), 543–550. Retrieved from [Link]

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  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(31), 21543-21559. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.